alpha-Methylstyrene
Description
Historical Context of Alpha-Methylstyrene (B127712) Investigation
The investigation of this compound is closely linked to the development of industrial chemical processes. AMS is primarily produced as a by-product of the cumene (B47948) process, which is the dominant commercial route for the synthesis of phenol (B47542) and acetone. wikipedia.orgdomochemicals.com Initially, the presence of AMS in the product stream was considered an impurity. However, researchers soon recognized its potential as a valuable monomer in its own right.
Early studies on the polymerization of AMS revealed its distinct behavior compared to its structural analog, styrene (B11656). It was discovered that the presence of the alpha-methyl group significantly influences the polymerization process, leading to polymers with higher thermal stability. m-chemical.co.jp However, the homopolymer of AMS, poly(α-methylstyrene), is characterized by a low ceiling temperature of around 65°C, making it unstable at higher temperatures. wikipedia.org This property has been a key focus of historical and ongoing research, leading to its primary use as a comonomer rather than for producing homopolymers.
Current Research Landscape and Emerging Trends for this compound
The current research landscape for this compound is vibrant and multifaceted, with a strong focus on developing advanced materials with tailored properties. Emerging trends indicate a growing interest in the following areas:
High-Performance Polymers: Researchers are actively exploring the incorporation of AMS into a variety of polymer systems to enhance their thermal and mechanical properties. This includes its use in acrylonitrile-butadiene-styrene (ABS) resins, where it improves heat resistance, making them suitable for applications in the automotive and electronics industries. grandviewresearch.com
Specialty Chemicals and Resins: AMS serves as a crucial intermediate in the synthesis of specialty chemicals, including plasticizers, resins, and adhesives. skyquestt.comadvansix.com Current research is focused on developing novel derivatives and formulations for high-performance coatings, and other specialized applications. datainsightsmarket.com
Sustainable and Bio-based Alternatives: In line with the growing emphasis on sustainability, there is an increasing interest in developing bio-based routes to AMS and its derivatives. skyquestt.com Research in this area aims to reduce the environmental footprint associated with traditional petrochemical-based production methods.
Recent industry developments highlight the move towards greater sustainability, with companies like Kraton Corporation and Mitsubishi Chemical Group obtaining ISCC PLUS certification for sustainable grades of AMS, ensuring the traceability of recycled and bio-based raw materials throughout the supply chain.
Significance of this compound in Polymer Science and Organic Chemistry
This compound holds considerable significance in both polymer science and organic chemistry due to its unique chemical structure and reactivity.
In polymer science , AMS is highly valued as a comonomer. Its incorporation into polymer chains, particularly with styrene and acrylonitrile (B1666552), results in copolymers with enhanced thermal stability. m-chemical.co.jp This property is critical for plastics used in applications where they are exposed to elevated temperatures, such as in automotive interiors and electronic housings. acs.org Furthermore, AMS can act as a chain transfer agent in polymerization reactions, allowing for the control of molecular weight and polymer architecture. uq.edu.auacs.org Research has shown that even a small addition of AMS can significantly increase the chain transfer constant in styrene copolymerization. acs.org
In organic chemistry , the double bond in AMS makes it a versatile building block for various chemical transformations. It can undergo a range of addition reactions, and its derivatives are used in the synthesis of a variety of organic compounds. qidi-chem.com For example, it is used in the preparation of bromohydrins, demonstrating its utility in regioselective synthesis. acs.org
Research Objectives and Scope within this compound Studies
The primary research objectives within the study of this compound are centered around harnessing its unique properties for the development of advanced materials and efficient chemical processes. Key areas of investigation include:
Understanding Polymerization Kinetics and Mechanisms: A significant portion of research is dedicated to studying the kinetics and mechanisms of AMS polymerization and copolymerization. cdnsciencepub.comorientjchem.org This includes investigating the effects of different initiators, catalysts, and reaction conditions on the polymerization process and the properties of the resulting polymers. orientjchem.orggoogle.com
Developing Novel Copolymers and Blends: Researchers are continuously working on synthesizing new copolymers and polymer blends incorporating AMS to achieve specific performance characteristics. This involves exploring different comonomers and their ratios to tailor properties such as thermal stability, mechanical strength, and chemical resistance. google.comacs.org
Exploring New Applications: A key objective is to expand the application scope of AMS-based materials. This includes their use in high-performance composites, advanced coatings, and specialty adhesives. datainsightsmarket.com There is also growing interest in their potential use in medical devices and other high-value applications.
The scope of these studies ranges from fundamental investigations into the chemical and physical properties of AMS and its polymers to applied research focused on process optimization and product development.
Detailed Research Findings
Recent research has provided valuable insights into the behavior and potential of this compound. For instance, studies on the copolymerization of styrene and AMS have demonstrated that the presence of AMS can significantly alter the reaction kinetics. google.com It has been shown that AMS has an inhibiting effect on the copolymerization rate, which decreases with increasing AMS content. google.com
In the realm of controlled polymerization, research has explored the use of AMS in techniques like anionic polymerization to synthesize well-defined polymer architectures, such as multi-armed and end-functionalized polymers. acs.org These advanced materials have potential applications in areas like drug delivery and nanotechnology.
Furthermore, investigations into the use of novel catalysts for AMS polymerization, such as solid ecological catalysts, are underway to develop more sustainable and efficient manufacturing processes. orientjchem.org
Data on this compound
To provide a comprehensive overview, the following tables summarize key data related to this compound.
Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀ | nih.gov |
| Molecular Weight | 118.18 g/mol | nih.gov |
| Appearance | Colorless liquid | qidi-chem.comnih.gov |
| Odor | Aromatic | fishersci.com |
| Boiling Point | 165 - 169 °C | wikipedia.orgfishersci.com |
| Melting Point | -23 °C | fishersci.com |
| Density | 0.91 g/cm³ | wikipedia.org |
| Flash Point | 45 °C | m-chemical.co.jpfishersci.com |
| Solubility in Water | Insoluble | wikipedia.orgfishersci.com |
Global Market Data for this compound (2023-2030)
| Metric | Value | Source |
|---|---|---|
| Market Size (2023) | USD 496.5 million | grandviewresearch.com |
| Projected CAGR (2024-2030) | 3.1% | grandviewresearch.com |
| Dominant Application | Acrylonitrile Butadiene Styrene (ABS) Manufacturing | mordorintelligence.com |
| Largest Regional Market (2023) | Asia Pacific | grandviewresearch.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-8(2)9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLMUPLGERFSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10, Array | |
| Record name | ISOPROPENYLBENZENE | |
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| Record name | alpha-METHYL STYRENE | |
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Related CAS |
6144-04-3, 25086-17-3, 17112-16-2, 25014-31-7, 29858-73-9 | |
| Record name | Benzene, (1-methylethenyl)-, dimer | |
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| Record name | Benzene, (1-methylethenyl)-, homopolymer, syndiotactic | |
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| Record name | Benzene, (1-methylethenyl)-, tetramer | |
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| Record name | Poly(α-methylstyrene) | |
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| Record name | Benzene, (1-methylethenyl)-, trimer | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9025661 | |
| Record name | alpha-Methylstyrene | |
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Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropenylbenzene appears as a colorless liquid. Insoluble in water and less dense than water. Flash point 115 °F. May be mildly toxic by ingestion, inhalation and skin absorption. Vapors may be narcotic by inhalation. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a characteristic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a characteristic odor. | |
| Record name | ISOPROPENYLBENZENE | |
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| Record name | Benzene, (1-methylethenyl)- | |
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| Record name | alpha-Methyl styrene | |
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| Record name | alpha-METHYL STYRENE | |
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| Record name | α-METHYL STYRENE | |
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| Record name | alpha-Methyl styrene | |
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Boiling Point |
329.7 °F at 760 mmHg (NTP, 1992), 165.4 °C, 164 °C, 330 °F | |
| Record name | ISOPROPENYLBENZENE | |
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| Record name | ALPHA-METHYL STYRENE | |
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| Record name | alpha-METHYL STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | α-METHYL STYRENE | |
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| Record name | alpha-Methyl styrene | |
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Flash Point |
129 °F (NTP, 1992), 84 °C, 83.89 °C (CLOSED CUP), 57.8 °C (Cleveland open-cup), 54 °C, 129 °F | |
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| Record name | alpha-Methyl styrene | |
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| Record name | alpha-METHYL STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | α-METHYL STYRENE | |
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| Record name | alpha-Methyl styrene | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALC; SOL IN ALL PROPORTIONS IN ACETONE, CARBON TETRACHLORIDE, Sol in benzene, chloroform, Sol in ether, Sol in n-heptane, ethanol, In water, 116 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.012 (very poor), Insoluble | |
| Record name | ISOPROPENYLBENZENE | |
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| Record name | alpha-METHYL STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | alpha-Methyl styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.91 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9106, Critical volume, 3.26 ml/g; critical density, 0.29 g/ml; specific heat of liquid, 2.0460 J/g deg K at 40 °C, & 2.1757 J/g deg K at 100 °C; specific heat of vapor, 1.2357 J/g deg K at 25 °C; heat of formation of liquid, 112.97 kJ/mol at 25 °C; heat of polymerization, 39.75 kJ/mol; cubical coefficient of expansion, 9.774X10-4 at 20 °C, Relative density (water = 1): 0.91, 0.91 | |
| Record name | ISOPROPENYLBENZENE | |
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| URL | https://cameochemicals.noaa.gov/chemical/3698 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ALPHA-METHYL STYRENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | alpha-METHYL STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | α-METHYL STYRENE | |
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| Record name | alpha-Methyl styrene | |
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Vapor Density |
4.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.08, 4.08 | |
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| Record name | alpha-METHYL STYRENE | |
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| Record name | α-METHYL STYRENE | |
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Vapor Pressure |
1.9 mmHg at 68 °F ; 5 mmHg at 93 °F (NTP, 1992), 1.9 [mmHg], 1.9 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 300, 2 mmHg | |
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| Record name | alpha-Methyl styrene | |
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| Record name | ALPHA-METHYL STYRENE | |
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| Record name | α-METHYL STYRENE | |
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| Record name | alpha-Methyl styrene | |
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Impurities |
Contaminated by (max concn) cumene (0.15%), n-propylbenzene (0.20%), sec-butylbenzene (0.40%), tert-butylbenzene (0.40%), trans-2-phenylbutane-2 (0.05%), 2-phenylbutene-1 (0.01%), dimers (0.01%), polymers(0.01%), phenol (0.005%), and p-tert-butylcatechol (as stabilizer; 0.005%)., beta-Methylstyrene is an impurity contained in alpha-methylstyrene at a concn of about 0.5% by weight(1). | |
| Record name | ALPHA-METHYL STYRENE | |
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Color/Form |
Colorless liquid ... | |
CAS No. |
98-83-9, 25014-31-7 | |
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| Record name | Benzene, (1-methylethenyl)- | |
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| Record name | 2-PHENYLPROPENE | |
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| Record name | ALPHA-METHYL STYRENE | |
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| Record name | Styrene, alpha-methyl- | |
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Melting Point |
-9 °F (NTP, 1992), -23.2 °C, -23 °C, -10 °F | |
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Synthesis and Derivatization of Alpha Methylstyrene
Advanced Synthetic Methodologies for Alpha-Methylstyrene (B127712)
The synthesis of this compound (AMS) and its derivatives has seen considerable advancements, driven by the demand for more efficient, selective, and environmentally benign processes. These methodologies span a range of catalytic and non-catalytic approaches, each offering unique advantages in terms of yield, selectivity, and sustainability.
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in the efficient production and derivatization of this compound, enabling reactions under milder conditions and with improved control over product outcomes.
Homogeneous catalysis offers precise control over reaction parameters due to the uniform dispersion of the catalyst in the reaction medium. Traditional Lewis acids, such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃), have historically been employed in the cationic polymerization of vinyl monomers, including this compound. While these catalysts are known for their efficiency and affordability, they often present challenges in molecular weight control and generate substantial acidic waste, posing environmental concerns. nih.gov
More recently, metal-based porphyrins have emerged as effective homogeneous catalysts for the aziridination of this compound. Studies have demonstrated the successful use of ruthenium and cobalt-based porphyrins for synthesizing N-aryl aziridines. Ruthenium-based catalysts generally achieve higher yields in traditional batch processes, whereas cobalt-based porphyrins exhibit superior activity and shorter reaction times in continuous flow systems. fishersci.at
Furthermore, transition metal-substituted polyoxotungstates, such as BW₁₁Mn and SiW₁₁Co, have been investigated for the homogeneous catalytic oxidation of this compound. These catalysts facilitate the oxidation reaction with aqueous hydrogen peroxide (H₂O₂), an eco-sustainable oxidant, under mild conditions. They achieve high conversions, often reaching 100%, and exhibit high selectivity, up to 98%, for C=C cleavage products resulting from the oxidative cleavage of the vinyl double bond. fishersci.be Another notable development involves the use of tunable bis(catecholato)germanes as Lewis acid catalysts for the selective dimerization of this compound, yielding selectivity control comparable to that achieved with transition metal catalyst systems. nih.gov
Heterogeneous catalysis offers distinct advantages over homogeneous systems, primarily due to the ease of catalyst separation, recycling, and improved handling properties, which are crucial for industrial applications. thegoodscentscompany.com
A significant advancement in heterogeneous catalysis for this compound synthesis involves the use of Maghnite-Na, a sodium-exchanged montmorillonite (B579905) clay. Maghnite-Na functions as an ecological, non-toxic, and efficient solid catalyst for the cationic polymerization of this compound. nih.govfishersci.fithegoodscentscompany.comwikidata.orgfishersci.canih.gov This catalyst can be readily separated from the polymer product and regenerated by heating above 100°C, aligning with green chemistry principles by minimizing solvent disposal and metal waste. nih.govthegoodscentscompany.com The polymerization process, often conducted at 0°C in bulk or solution, is initiated by both Brønsted and Lewis acidic sites present on the clay interface. nih.govfishersci.fifishersci.ca Research has explored the influence of various factors, including the amount of Maghnite-Na and reaction time, on the yield and molecular weight of the resulting poly(this compound) (PAMS). fishersci.fithegoodscentscompany.comfishersci.ca
Other heterogeneous catalysts, such as chiral Mn(salen) complexes grafted onto mesoporous materials, have demonstrated enhanced enantioselectivity in the asymmetric epoxidation of this compound compared to their homogeneous counterparts. For instance, epoxidation of this compound using a homogeneous Mn(salen) catalyst yielded 26.4% enantiomeric excess (ee), which significantly improved to 79.7% ee with a general heterogeneous Mn(salen) catalyst and up to 84.9% ee when grafted onto SBA(7.6). thegoodscentscompany.com Similarly, graphene oxide (GO)-supported salenMn catalysts (GO-salenMn) have shown high conversion and enantioselectivity for this compound epoxidation, maintaining activity even after multiple recycling steps. mdpi.com Acid-exchanged montmorillonite clay (Maghnite-H+) has also been successfully employed as a heterogeneous catalyst for the cationic copolymerization of this compound with vinylidene chloride. fishersci.com
Table 1: Enantiomeric Excess (ee) in α-Methylstyrene Epoxidation with Different Catalysts
| Catalyst Type | Catalyst System | Enantiomeric Excess (ee) | Conversion | Reference |
| Homogeneous | Mn(salen) | 26.4% | N/A | thegoodscentscompany.com |
| Heterogeneous | Mn(salen)/SBA(7.6) | 84.9% | N/A | thegoodscentscompany.com |
| Heterogeneous | Mn(salen) (general) | 79.7% | N/A | thegoodscentscompany.com |
| Heterogeneous | GO-salenMn (fresh) | Higher than homogeneous | >99% | mdpi.com |
| Heterogeneous | GO-salenMn (after 10 cycles) | 52% | 55.6% | mdpi.com |
| Heterogeneous | ZPS-PVPA-Mn-Salen | 83% (vs homogeneous 54%) | N/A | ufhealth.org |
| Heterogeneous | Catalyst 1/2 with NaClO | 72-83% | 75-90% | ufhealth.org |
| Heterogeneous | Catalyst 1/2 with m-CPBA | 43% | N/A | ufhealth.org |
Beyond established catalytic methods, innovative catalyst systems continue to emerge, pushing the boundaries of efficiency and sustainability in this compound synthesis and derivatization.
Maghnite-Na: As highlighted previously, Maghnite-Na (sodium-exchanged montmorillonite clay) stands out as a novel and ecological solid catalyst. Its ability to induce cationic polymerization of this compound in a heterogeneous phase at 0°C, coupled with its ease of separation and regenerability, positions it as a promising green alternative to traditional Lewis acid catalysts. nih.govthegoodscentscompany.comwikidata.orgfishersci.canih.gov
Cesium-based Catalysts: Cesium-based catalyst systems, particularly those incorporating cesium alkoxide, TMEDA (N,N,N',N'-tetramethylethylenediamine), and dibutyl magnesium, have been explored for the anionic solution copolymerization of this compound and 1,3-butadiene (B125203). These systems enable copolymerization at temperatures such as 10°C or 65°C. A notable characteristic of these systems is the incorporation of this compound into the polymer chain predominantly as singlet units, largely due to its near-zero self-propagation rate at higher temperatures, which necessitates a higher rate of cross-propagation. atamanchemicals.comregulations.gov
Table 2: Reactivity Ratios for α-Methylstyrene-Butadiene Copolymerization (Cesium-based catalyst)
| Monomer | Reactivity Ratio (Integrated Method) | Reactivity Ratio (Differential Method) | Conditions | Reference |
| Butadiene | ~1.50 | ~1.50 | Anionic solution polymerization, 10°C, Cesium alkoxide/TMEDA/dibutyl magnesium system, 50/50 wt% (35/65 molar ratio) α-MeS/Bd | atamanchemicals.comregulations.gov |
| α-Methylstyrene | 0.40 | -0.1 | atamanchemicals.comregulations.gov |
Non-Catalytic Synthetic Pathways for this compound
An example of a non-catalytic chemical transformation involving this compound is its interaction with polymer phosphorus species (PCP) in a superbasic medium, known as the Trofimov-Gusarova reaction. This reaction results in the formation of tertiary phosphine (B1218219) oxide products. Studies have shown that the conversion of this compound in this reaction can reach 17% when using synthesized PCP, and 18% with commercial red phosphorus. scribd.com
Table 3: Yields from Non-Catalytic/Alternative Syntheses Involving α-Methylstyrene
| Reaction Type | Reactants | Product | α-Methylstyrene Conversion | Reference |
| Trofimov-Gusarova reaction | Polymer phosphorus species (PCP) + α-Methylstyrene | Tertiary phosphine oxide | 17% (with synthesized PCP) | scribd.com |
| Commercial red phosphorus + α-Methylstyrene | Tertiary phosphine oxide | 18% | scribd.com |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is crucial for developing more sustainable and environmentally responsible chemical processes. Several approaches align with these principles:
Eco-friendly Catalysts and Processes: The use of Maghnite-Na as a solid, non-toxic, and ecological catalyst for cationic polymerization of this compound exemplifies green chemistry. Its ability to be easily separated and regenerated by heating above 100°C significantly reduces waste generation and avoids the disposal of solvents or metal catalysts, a common issue with traditional Lewis acids. nih.govthegoodscentscompany.comwikidata.org
Sustainable Oxidants: In homogeneous catalytic oxidation, the utilization of aqueous hydrogen peroxide (H₂O₂) as an eco-sustainable oxidant for this compound derivatives minimizes the environmental impact compared to less benign oxidizing agents. fishersci.be
Atom Economy and Solvent-Free Reactions: Inverse vulcanization, a process involving this compound, adheres to principles of atom economy as all starting materials are incorporated into the product, and it does not necessitate exogenous solvents or reagents, thereby reducing waste and environmental footprint. wikipedia.org
Shift Towards Environmentally Friendly Methodologies: The broader trend in chemical synthesis, including that of this compound derivatives, involves a move towards replacing hazardous reagents with more environmentally friendly chemicals and developing metal-free methodologies. wikipedia.org
Functionalization and Chemical Modification of this compound
Bromination Reactions of this compound
Bromination of this compound can yield different isomers, including allylic and vinylic brominated products. nsf.gov.lk A common method involves the reaction of this compound with N-bromosuccinamide (NBS) in a methylene (B1212753) chloride medium under reflux conditions. nsf.gov.lkchemistry-online.com In the formation of bromohydrins, NBS produces low concentrations of bromine, which react with the double bond to form a bromonium ion intermediate. chemistry-online.com
Mechanistic Studies of Bromination (Ionic vs. Radical Intermediates)
The bromination of this compound can proceed via either ionic or radical intermediates. nsf.gov.lk Theoretical studies using ab-initio quantum mechanical methods have investigated both mechanisms by calculating energy barriers for reactants and intermediates. nsf.gov.lk Research indicates a correlation between calculated energy barriers and product distribution for mechanisms involving ionic intermediates. nsf.gov.lk For instance, the addition of methylstyrene has been shown to inhibit the bromination of adamantane, suggesting its ability to suppress radical mechanisms, potentially by acting as a preferential source of hydrogen atoms for radical intermediates. mdpi.com
Influence of Substituents on Bromination Selectivity
The selectivity of bromination, specifically the ratio of allylic to vinylic brominated isomers, is influenced by the nature of substituents on the phenyl ring, particularly at the para position relative to the vinylic group. nsf.gov.lk Electron-donating substituents can significantly impact product distribution. For example, a methoxy (B1213986) group at the para position can lead to complete dibromination, with no detection of monobrominated allylic or vinylic products. nsf.gov.lk Conversely, electron-withdrawing groups in the aromatic portion of the alkene can reduce electron density at the double bond, potentially increasing selectivity in competitive reactions with thiyl radicals. oregonstate.edu
The following table illustrates the product distribution observed after bromination of this compound with various para-substituents on the phenyl ring, using N-bromosuccinamide (NBS) in methylene chloride under reflux conditions. nsf.gov.lk
| Substituent (R) | % Product I (Allylic Brominated) | % Product II (Vinylic Brominated) | % Product III (Dibrominated) |
| H | 83 | 17 | Not detected |
| F | 74 | 26 | Not detected |
| Cl | 79 | 21 | Not detected |
| Br | 73 | 27 | Not detected |
| I | 41 | 27 | 32 |
| OCH₃ | Not detected | Not detected | 100 |
Note: Product I refers to allylic brominated isomer, Product II to vinylic brominated isomer, and Product III to dibrominated product. nsf.gov.lk
Hydroxylation and Other Oxidation Pathways of this compound
This compound can undergo various oxidation pathways, including hydroxylation. Studies have shown that certain bacterial strains, such as P. aeruginosa DS-26, are capable of metabolizing this compound. ect-journal.kzdoaj.orgresearchgate.net This microbial degradation can proceed via two main pathways:
Primary Pathway: Involves the direct hydroxylation of the aromatic ring, leading to the formation of products like cis-2,3-dihydroxy-1-isopropenyl-6-cyclohexene and 3-isopropyl-catechol. These intermediates are subsequently metabolized through a meta-pathway to form keto-acids. ect-journal.kzdoaj.orgresearchgate.net
Secondary Pathway: Occurs through the oxidation of α-phenylpropionic acid and 4-methylbenzene alcohol, ultimately yielding acetophenone (B1666503) as a final product. ect-journal.kzdoaj.orgresearchgate.net
Beyond microbial processes, this compound sulfonate polymers are susceptible to attack by hydroxyl radicals (HO˙), which can initiate degradation. rsc.org The reaction of HO˙ with aromatic compounds typically occurs at diffusion-limited rates. rsc.org The resulting hydroxyl-adducts can further react with oxygen or undergo acid-catalyzed elimination of water to form radical cations. rsc.org
Derivatization for Polymer Precursors
This compound is a crucial monomer in the production of a wide array of polymers, resins, and other chemicals. ontosight.aiequilex.com Its unique properties, particularly its ability to impart heat resistance, make it valuable in various polymeric applications. altivia.comadvansix.comprismaneconsulting.comm-chemical.co.jp
AMS is used as a monomer in the production of polystyrene and poly(this compound). ontosight.ai Poly(this compound) is known for its low ceiling temperature (65°C), which means it readily depolymerizes back to its monomer upon heating. wikipedia.org This characteristic is leveraged in strategies for chemical recycling of post-consumer poly(this compound) through mechanochemically promoted functionalization, enabling bulk depolymerization to high-purity monomer. x-mol.netnih.gov
This compound is also widely employed in the manufacture of ABS (acrylonitrile-butadiene-styrene) resins, where it enhances heat resistance. altivia.comadvansix.comprismaneconsulting.comm-chemical.co.jp These modified ABS resins find applications in automotive parts, electronic appliance housings, and protective coatings. altivia.comadvansix.comprismaneconsulting.com
Derivatization of this compound can involve its copolymerization with other monomers. For instance, it can be copolymerized with styrene (B11656) to produce this compound-styrene copolymers, which exhibit improved thermal stability compared to polystyrene. m-chemical.co.jpprepchem.com The glass transition temperature (Tg) of these copolymers can be controlled by varying the ratio of this compound to styrene. prepchem.com
Furthermore, functionalized this compound monomers have been synthesized and copolymerized. An example is the reactive coupling of 3-isopropenyl-α,α-dimethylbenzyl isocyanate (TMI) with primary amines (e.g., hexylamine, octadecylamine, N,N-dimethylethylenediamine) to create functionalized AMS monomers such as 3-hexyl-1-[1-(m-isopropenylphenyl)-1-methylethyl]urea (AMSC₆), 3-octadecyl-1-[1-(m-isopropenylphenyl)-1-methylethyl]urea (AMSC₁₈), and 3-(2-(dimethylamino)ethyl)-1-[1-(m-isopropenylphenyl)-1-methylethyl]urea (AMSDMA). rsc.orgrsc.org These functionalized AMS monomers can then undergo free radical copolymerization with maleic anhydride (B1165640) to form alternating copolymers. rsc.orgrsc.org
In cationic polymerization, this compound derivatives can be functionalized to produce polymers with precisely controlled molecular weights and narrow molecular weight distributions, even retaining reactive alpha-methylstyryl groups in each monomer unit. researchgate.net For example, the cationic polymerization of p-hydroxy-α-methylstyrene has been explored for synthesizing poly(p-hydroxy-α-methylstyrene). ibm.comacs.org
This compound dimer (MSD) can also be utilized as a chain transfer agent to control the molecular weight of polymers, such as bromostyrene polymers, which are used as flame retardants. google.com
Polymerization Mechanisms and Kinetics of Alpha Methylstyrene
Homopolymerization of Alpha-Methylstyrene (B127712)
Anionic Polymerization of this compound
Nature of Initiating and Propagating Species
In the anionic polymerization of this compound, the nature of initiating and propagating species is crucial for controlling the polymerization process. Common initiators include potassium-naphthalene, butyl-lithium, and butyl-lithium-tetramethylethylenediamine (TMEDA) tandfonline.com. The active centers for propagation in anionic polymerization are anions, which can exist as free ions, paired ions, or aggregated species. The stability and reactivity of these anionic species are influenced by factors such as the anion's structure, the counterion, the solvent, and temperature. semanticscholar.org
For instance, studies on the anionic polymerization of this compound initiated with potassium at 25°C in solvents like tetrahydrofuran (B95107) (THF), p-dioxane, or cyclohexane (B81311) have shown multimodal gel permeation chromatography (GPC) molecular weight distributions. This phenomenon has been attributed to the simultaneous growth of two different types of tetramers, each exhibiting its own thermodynamic equilibrium and leading to both dormant and living polymers. tandfonline.comtandfonline.com
Influence of Coordinating Agents (e.g., Naphthalene, TMEDA)
Coordinating agents play a significant role in modifying the anionic polymerization of this compound. Naphthalene, often used in conjunction with alkali metals (e.g., potassium-naphthalene, sodium-naphthalene), forms radical anions that can initiate polymerization. tandfonline.comsemanticscholar.orgcdnsciencepub.com These complexes are more efficiently formed in polar aprotic solvents like THF and glymes, which enhance their formation rate and solubility. conicet.gov.ar
Multimodal Molecular Weight Distributions in Anionic Polymers
Multimodal molecular weight distributions are a notable characteristic observed in the anionic polymerization of this compound, particularly when initiated with potassium and its complexes (e.g., potassium naphthalene) in various solvents like THF, p-dioxane, and cyclohexane at temperatures above 25°C. tandfonline.comtandfonline.com These distributions are composed of multiple components, with average degrees of polymerization ranging from oligomers (dimers and tetramers) to high molecular weight polymers. tandfonline.comtandfonline.com
Initially, it was hypothesized that these multimodal distributions arose solely from different reaction steps or ion-pair mechanisms. However, for poly(this compound), this hypothesis has been refined. The multimodal GPC distributions are now ascribed to the presence of distinct tetramer species that propagate concurrently at different rates, each governed by its own thermodynamic equilibrium, leading to both dormant and living polymer chains. tandfonline.comtandfonline.com This complex behavior highlights the intricate nature of anionic polymerization of this compound and the sensitivity of molecular weight distribution to reaction conditions.
Radical Polymerization of this compound
Radical polymerization of this compound presents unique challenges, largely due to its relatively low ceiling temperature, which promotes depolymerization. wikipedia.orgwmich.edu
Chain Transfer Processes and Catalytic Chain Transfer Agents
In radical polymerization, chain transfer processes are crucial for controlling molecular weight. This compound can undergo effective dimerization via a free-radical mechanism mediated by catalytic chain transfer (CCT). researchgate.net This technique utilizes small quantities of organocobalt complexes to catalyze chain transfer, allowing for the variation of polymer chain length largely independently of initiator concentration. tue.nl
For example, in the copolymerization of styrene (B11656) and this compound in the presence of bis(boron difluorodimethylglyoximate)cobaltate(II) (COBF) as a catalytic chain transfer agent, the average chain transfer constant (⟨CS⟩) significantly increases with higher this compound concentrations. acs.org This indicates that this compound is highly susceptible to chain transfer. The chain transfer reaction in CCT involves a growing polymer chain reacting with a Co(II) complex, leading to hydrogen abstraction, the formation of a dead polymer chain with an unsaturated end group, and the regeneration of the Co(II) catalyst. acs.org this compound dimers (AMSDs) can also act as addition-fragmentation chain transfer agents in free radical polymerization, where they add to propagating radicals and then fragment to create new radical species. google.comgoogle.com
Depolymerization Phenomena in Radical Systems
This compound is known for its relatively low ceiling temperature (Tc), which is approximately 61-66 °C. wikipedia.orgwikipedia.orgwmich.edu The ceiling temperature is the point at which the rates of polymerization and depolymerization become equal, resulting in a net polymerization rate of zero. Above this temperature, depolymerization predominates, hindering polymer formation. wikipedia.org
This low ceiling temperature is primarily attributed to significant steric hindrance within the poly(this compound) structure, where both phenyl and methyl groups are attached to the same carbon atom. This, combined with the stability of the tertiary benzylic alpha-methylstyryl radical, contributes to the monomer's tendency to depolymerize. wikipedia.org Even at room temperature, depropagation can play a significant role in this compound polymerization. wmich.edu While homopolymerization of this compound via free radical mechanisms is slow and typically yields low molecular weight products due to this ceiling temperature constraint, copolymerization with other monomers like acrylonitrile (B1666552) can circumvent this limitation, allowing for the preparation of multicomponent random microstructures with higher heat resistance. researchgate.netresearchgate.net High pressure can also increase the ceiling temperature of this compound polymerization. researchgate.net
Controlled/Living Polymerization Techniques for Poly(this compound)
Controlled/living polymerization techniques are essential for synthesizing poly(this compound) with well-defined molecular weights, narrow molecular weight distributions, and controlled architectures. Anionic polymerization is a key method for achieving living polymerization of this compound, particularly at low temperatures to mitigate depolymerization. semanticscholar.orgresearchgate.netgoogle.com
For instance, living anionic polymerization of this compound can be initiated with sec-butyllithium (B1581126) under bulk conditions, allowing for control over molecular weight based on reaction time. researchgate.net The process often involves cooling the reaction solution to temperatures below 0°C to facilitate initiation and propagation, followed by the addition of polar aprotic solvents. google.com
The use of specific initiator systems, such as the desilylation of benzyltrimethylsilane (B1265640) by potassium tert-butoxide in tetrahydrofuran, followed by trapping the resulting benzyl (B1604629) anion with this compound, has enabled high initiation efficiency and strict control of molecular weights. researchgate.net Furthermore, living anionic polymerization can be utilized to synthesize block copolymers, such as poly(this compound)-block-polyisoprene, by sequentially adding monomers. researchgate.net The ability to depolymerize the propagating carbanion of certain poly(isopropenylthiophene) derivatives (which exhibit similar equilibrium polymerizability to this compound) back to the starting monomer by elevating temperature highlights the reversible nature of these living systems. acs.org
Table 1: Key Polymerization Parameters for this compound
| Parameter | Value (Approximate) | Polymerization Type | Reference |
| Ceiling Temperature (Tc) | 61-66 °C | Radical | wikipedia.orgwikipedia.orgwmich.edu |
| Propagation Rate Constant (kp) at 30°C | 3 x 10⁶ M⁻¹ sec⁻¹ | Cationic | rsc.org |
| Chain Transfer Constant (CS) | Increases significantly with AMS concentration | Catalytic Chain Transfer (Radical) | acs.org |
| Typical Anionic Polymerization Temperature | Below 0°C, often -78°C | Anionic | google.comacs.org |
Copolymerization of this compound
Copolymerization of this compound involves its reaction with other monomers, leading to the formation of copolymers with diverse microstructures and properties. The behavior of AMS in copolymerization is often governed by a competition between propagation and depolymerization, especially at temperatures near or above its ceiling temperature acs.orgprimescholars.comtsijournals.com.
Reactivity Ratios in this compound Copolymerization
Reactivity ratios (r) are fundamental parameters that describe the relative reactivities of monomers in a copolymerization system. For a binary copolymerization of monomer 1 (M1) and monomer 2 (M2), the reactivity ratios are defined as r1 = k11/k12 and r2 = k22/k21, where k represents the rate constant for the addition of a monomer to a growing chain end. These ratios are crucial for predicting the instantaneous copolymer composition and the sequence distribution of the comonomers within the polymer chain, thereby influencing the final properties of the copolymer primescholars.comnih.gov.
The determination of reactivity ratios typically involves analyzing the copolymer composition at various monomer feed ratios, usually at low monomer conversions to ensure the instantaneous composition is measured nih.govacs.org. Common methodologies include:
Integrated Method: This method considers the change in monomer concentration over a range of conversions.
Differential Methods: These methods focus on the instantaneous copolymer composition at very low conversions.
Both integrated and differential methods are employed to model copolymerization systems primescholars.comtsijournals.com. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is widely used to determine the monomer composition in the resulting copolymers, which then serves as the basis for calculating reactivity ratios primescholars.comnih.govacs.orgacs.org.
For copolymerizations following the terminal model, several linearization methods derived from the instantaneous terminal copolymerization equation are used, such as the Mayo-Lewis, Fineman-Ross, and Kelen-Tüdos methods. Additionally, non-linear least-squares (NLLS) analysis is considered a statistically robust method for determining reactivity ratios, especially at low conversions acs.org.
Several factors can significantly influence the reactivity ratios and, consequently, the copolymerization behavior of this compound:
Temperature: The ceiling temperature of this compound (approximately 61-62 °C) is a critical factor. Around this temperature, the kinetics of depolymerization and polymerization are similar, which can affect the incorporation of AMS into the polymer chain acs.orgresearchgate.netresearchgate.net. However, in systems where AMS forms short sequence lengths in the copolymer, its behavior can conform to simple copolymerization models even at or above its ceiling temperature cdnsciencepub.com. For instance, the free radical copolymerization of this compound and styrene shows that AMS causes a significant decrease in both the rate of polymerization and the average degree of polymerization researchgate.net.
Catalyst System: The choice of catalyst system plays a crucial role, particularly in anionic polymerization. For example, in the anionic solution polymerization of this compound and 1,3-butadiene (B125203), cesium-based catalyst systems (e.g., cesium alkoxide, dialkyl magnesium, and chelating diamine like N,N,N',N'-tetramethylethylene diamine (TMEDA)) have been shown to enable copolymerization at temperatures above the ceiling temperature of AMS without its homopolymerization. In such systems, AMS is typically incorporated as singlet units due to its near-zero self-propagation rate at high temperatures, necessitating a higher cross-propagation rate primescholars.comtsijournals.com.
Specific Copolymer Systems Involving this compound
This compound participates in various copolymerization systems, with the this compound/styrene system being particularly well-studied.
The copolymerization of this compound (MSt) and styrene (St) is known to produce both random and blocky copolymers acs.orgresearchgate.net. Due to the structural similarities between styrene and this compound, quantitatively determining their sequence distribution in copolymers can be challenging acs.orgresearchgate.net.
In anionic copolymerization of MSt and St, reactivity ratios can differ significantly. For example, under typical conditions, the reactivity ratio for this compound (rMSt) is approximately 0.3, while for styrene (rSt), it is about 1.3 acs.org. The low ceiling temperature of AMS can be exploited to achieve unusual compositions and sequence distributions in these copolymers acs.orgresearchgate.net.
In free radical copolymerization at 60 °C, the propagation rate constant for styrene homopolymerization is approximately 176 L/(mol·s), and its termination rate constant is about 2.7 × 10⁷ L/(mol·s). For this compound, the corresponding values are significantly different: a propagation rate constant of approximately 26 L/(mol·s) and a termination rate constant of about 8.1 × 10⁸ L/(mol·s) researchgate.net. These differences contribute to the sluggish copolymerization behavior of AMS and the lower molecular weight of its copolymers researchgate.net.
Table 1: Representative Reactivity Ratios for this compound/Styrene Anionic Copolymerization
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Conditions | Reference |
| α-Methylstyrene | Styrene | 0.3 | 1.3 | Anionic polymerization, typical conditions | acs.org |
Table 2: Homopolymerization Rate Constants at 60 °C
| Monomer | Propagation Rate Constant (kp) (L/(mol·s)) | Termination Rate Constant (kt) (L/(mol·s)) | Reference |
| Styrene | 176 | 2.7 × 10⁷ | researchgate.net |
| α-Methylstyrene | 26 | 8.1 × 10⁸ | researchgate.net |
Understanding the monomer sequence distribution is essential for predicting and tailoring the properties of copolymers nih.govchemrxiv.org. Advanced analytical techniques are employed to resolve the complex microstructures of this compound copolymers:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR and Selective Heteronuclear Multiple Bond Correlation 2-Dimensional NMR (SHMBC NMR): These techniques are particularly effective for detecting the alternating character of copolymers and quantifying diad probabilities. Analysis of aromatic quaternary carbons, which exhibit different chemical shifts in poly(styrene) (144.0-146.0 ppm) and poly(this compound) (149.0-152.0 ppm), is crucial for this purpose acs.orgresearchgate.netresearchgate.netacs.org.
Microstructural Parameters: ¹³C NMR analysis can also be used to determine microstructural parameters such as average sequence length and run number acs.org.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry: These methods provide further confirmation of alternating tendencies, revealing narrow chemical composition distributions and fragmentation patterns specific to primarily alternating structures acs.orgresearchgate.net.
For copolyperoxides of this compound with styrene, the product of their reactivity ratios suggests the formation of a block copolyperoxide. In contrast, this compound forms a random copolyperoxide with methyl methacrylate (B99206), as indicated by the analysis of their reactivity ratios acs.org.
This compound/Styrene Copolymers
Synthesis of Alternating and Block Copolymers
The distinctive polymerization attributes of this compound, particularly its low ceiling temperature, can be strategically utilized for the precise synthesis of various copolymer architectures, including both alternating and block copolymers.
Block Copolymers: Block copolymers incorporating this compound segments can be synthesized through controlled polymerization techniques. For example, block copolymers composed of methyl methacrylate (MMA) and this compound (α-MS) have been successfully prepared via cationic copolymerization researchgate.netkemdikbud.go.idbcrec.id. This process employs "Maghnite-Na," a sodium-exchanged montmorillonite (B579905) clay, as an efficient and environmentally friendly catalyst, with reactions typically conducted at 0 °C in bulk researchgate.netkemdikbud.go.idbcrec.id. The yield of the copolymer is influenced by the quantity of Maghnite-Na utilized and the reaction duration researchgate.netkemdikbud.go.idbcrec.id. Kinetic analyses of this system have demonstrated a first-order dependence of the polymerization rate on the monomer concentration researchgate.netkemdikbud.go.id.
Another synthetic strategy involves combining living cationic polymerization with other polymerization methods. An illustration of this is the reported synthesis of novel glassy(A)-b-rubbery(B)-b-crystalline(C) linear triblock copolymers, where the glassy A block is poly(α-methylstyrene) (P(αMeSt)) frontiersin.org. The preparation of P(αMeSt-b-IB) (poly(this compound-b-isobutylene)) was achieved through living cationic sequential polymerization, followed by a site transformation method to enable the formation of block copolymers with poly(PVL) (poly(pivalolactone)) segments frontiersin.org. This compound has also demonstrated protective properties in the synthesis of diblock structures like PLA-PCL (poly(lactic acid)-poly(ε-caprolactone)) and triblock copolymer PTMC-PLA-PTMC (poly(trimethylene carbonate)-poly(lactic acid)-poly(trimethylene carbonate)) via coordinated anionic ring-opening polymerization nih.gov. In these reactions, conducted at 110 °C, AMS does not interfere with block copolymer formation due to its low ceiling temperature, which prevents its homopolymerization at such elevated temperatures nih.gov.
Alternating Copolymers: this compound can also participate in the formation of alternating copolymers with appropriate comonomers. Functionalized this compound monomers have been successfully copolymerized with maleic anhydride (B1165640) (MalA) using free radical polymerization, initiated by azobisisobutyronitrile, to produce alternating copolymers rsc.orgresearchgate.net. Under these specific reaction conditions, homopolymerization of either AMS or MalA was not observed, indicating a strong preference for alternating monomer addition rsc.org.
Furthermore, alternating copolymers of this compound and styrene have been synthesized through a "single-unit addition principle," which facilitates the sequential, unit-by-unit incorporation of the two monomers researchgate.net. The alternating character and sequence distribution of these copolymers have been confirmed and quantified using advanced analytical techniques such as Carbon-13 (13C) NMR and selective heteronuclear multiple bond correlation 2-dimensional NMR (SHMBC NMR) on aromatic quaternary carbons researchgate.net. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry have further corroborated the alternating tendency and revealed a narrow chemical composition distribution researchgate.net.
This compound/Butadiene Copolymerization
The copolymerization of this compound (α-MeS) with 1,3-butadiene (Bd) is a critical area of research, particularly for the development of synthetic rubber materials. A key challenge in this copolymerization is the relatively low ceiling temperature of this compound (approximately 61-66 °C), which typically limits its homopolymerization at higher temperatures researchgate.netprimescholars.com. However, effective copolymerization can proceed above this ceiling temperature if the rate of cross-propagation (addition of a different monomer to the growing chain) significantly surpasses the rate of self-propagation for this compound primescholars.comprimescholars.com. This kinetic preference ensures that this compound monomers are incorporated into the polymer chain predominantly as singlet units, with only a minor fraction forming diads primescholars.comprimescholars.com.
Anionic solution polymerization of α-methylstyrene and 1,3-butadiene has been successfully achieved at temperatures such as 65 °C, which is above the ceiling temperature of α-methylstyrene, by employing novel catalyst systems primescholars.comprimescholars.com. One effective system utilizes organometallic compounds from Group I (e.g., n-butyl lithium) or Group II (e.g., dibutyl magnesium) in combination with alkoxides of potassium or cesium (e.g., cesium alkoxide of 2-ethylhexyl alcohol) and a chelating diamine, such as N,N,N',N'-tetramethylethylene diamine (TMEDA) primescholars.comprimescholars.com. A specific molar ratio of cesium alkoxide/TMEDA/dibutyl magnesium (2:2:1) has been demonstrated to facilitate copolymerization at 65 °C without inducing the homopolymerization of α-methylstyrene primescholars.comprimescholars.com.
The determination of reactivity ratios (r1 and r2) is essential for understanding the monomer incorporation sequence and for modeling the microstructure of the resulting poly(α-methylstyrene-co-butadiene) rubber (α-MeSBR) primescholars.comprimescholars.com. Studies employing both integrated and differential methods have yielded values for these ratios. For a 50/50 wt% (35/65 molar ratio) α-methylstyrene/butadiene feed, the reactivity ratio for butadiene (r1) was found to be approximately 1.50, while that for α-methylstyrene (r2) was reported to be around 0.40 and -0.1, depending on the calculation method primescholars.com. These divergent r2 values suggest that the standard copolymer composition equation may require modification to account for the propagation-depropagation equilibrium phenomena inherent to α-methylstyrene polymerization primescholars.com.
Table 1: Reactivity Ratios for this compound/Butadiene Copolymerization
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Catalyst System | Temperature (°C) | Reference |
| Butadiene | α-Methylstyrene | ~1.50 | 0.40 / -0.1 | Cesium alkoxide/TMEDA/dibutyl magnesium | 65 | primescholars.com |
Emulsion polymerization of α-methylstyrene with conjugated dienes is also a well-established process, although it can lead to a high degree of branching in the α-MeSBR, which may result in elevated hysteresis researchgate.net. Despite this, coating colors containing α-methylstyrene have shown improved water retention properties compared to conventional styrene-butadiene latex coating colors researchgate.net.
This compound/Methyl Methacrylate Copolymerization
Copolymerization of this compound (α-MS) with methyl methacrylate (MMA) yields materials known for their transparency, water-whiteness, light stability, hardness, and resistance to marring, scratching, strong detergents, and alkalis google.com. These copolymers also possess thermoplastic properties, can withstand boiling water, and exhibit excellent weathering characteristics google.com.
Cationic Copolymerization: As previously detailed, block copolymers of MMA and α-MS can be synthesized through cationic copolymerization utilizing "Maghnite-Na" clay as a catalyst at 0 °C in bulk researchgate.netkemdikbud.go.idbcrec.id. The process involves a systematic study of parameters such as the MMA/α-MS molar ratio, the amount of catalyst, reaction temperature, and reaction time, all of which influence the final copolymer yield researchgate.netkemdikbud.go.id. Kinetic studies have indicated that the polymerization rate is first order with respect to monomer concentration in this system researchgate.netkemdikbud.go.id.
Free Radical Copolymerization: Copolymers of α-methylstyrene and methyl methacrylate can also be prepared using free radical initiating catalysts google.com. Historically, achieving optimal physical properties for these copolymers often necessitated extended polymerization times, sometimes up to seven days, which also resulted in a high melt viscosity google.com. However, advancements in polymerization processes have significantly reduced the required reaction time while maintaining desirable physical properties and yielding products with lower melt viscosity google.com.
A method designed to produce these copolymers with an increased flow rate involves heating a mixture comprising 15 to 35 parts by weight of this compound and 65 to 85 parts by weight of methyl methacrylate google.com. This mixture is heated in the presence of 0.1 to 0.5 percent by weight of a plurality of free radical initiating polymerization catalysts google.com. The heating profile is characterized by a gradual temperature increase from ambient conditions to 90 °C, followed by a prolonged heating period of at least forty hours within the temperature range of 90 °C to 100 °C google.com.
Reactivity ratios for this compound and methyl methacrylate copolymerization have been characterized, and equilibrium copolymer equations have been applied to accurately describe such systems, particularly those with reversible propagation mechanisms chemrxiv.org.
Other this compound-Containing Copolymers
This compound (AMS) participates in copolymerization with a diverse range of other monomers, resulting in polymeric materials with varied properties and applications.
This compound/Acrylonitrile Copolymerization: this compound/acrylonitrile copolymers, frequently referred to as AMS resins, are employed as thermoplastic components in acrylonitrile butadiene styrene (ABS) plastics and various polymer blends google.com. These copolymers are typically produced via emulsion polymerization, specifically through free-radical-initiated feed copolymerization of mixtures containing 30 to 32 parts by weight of acrylonitrile and 68 to 70 parts by weight of α-methylstyrene google.com. This process is conducted in the presence of a carboxyl-group-containing emulsifier google.com. The polymerization usually involves a seed latex of an identical or analogous copolymer, with the reaction temperature maintained between 75 °C and 82 °C, and the molar ratio of emulsifier to initiator kept between 4 and 6 google.com. The incorporation of these copolymers enhances the heat resistance, processability, and reduces gas permeability in polyvinyl chloride (PVC) alloys google.com. Generally, this compound is a key component in the manufacturing of ABS copolymers seqens.com.
This compound/Glycidyl (B131873) Methacrylate (GMA) Copolymerization: Copolymers derived from the radical copolymerization of α-methylstyrene and glycidyl methacrylate (GMA) can act as macroinitiators researchgate.net. Upon heating in the presence of a second monomer, these macroinitiators can initiate further polymerization, leading to the formation of block copolymers researchgate.net. Studies have elucidated the degradation and initiation polymerization mechanisms of these macroinitiators, demonstrating that AMS-GMA (head-head) and AMS-AMS (head-head) bonds within the macroinitiators are prone to scission above 80 °C researchgate.net. This scission generates free radicals, which then initiate the subsequent polymerization of the second monomer, thereby forming block copolymers researchgate.net.
This compound/Butyl Acrylate (B77674) (BA) Copolymerization: The kinetics of the copolymerization between this compound (AMS) and butyl acrylate (BA) have been investigated, and the reactivity ratios for this system have been determined across a temperature range of 60–140 °C researchgate.net. Copolymerization models that account for monomer depropagation have been considered to assess the significance of depropagation effects under various reaction conditions researchgate.net.
This compound/Maleic Anhydride (MalA) Copolymerization: As noted previously, AMS and Maleic Anhydride (MalA) readily form alternating copolymers through free radical polymerization rsc.orgresearchgate.net. This strong tendency for alternation is attributed to the inherent inability of either monomer to homopolymerize under the specific reaction conditions, thus favoring the alternating addition sequence rsc.org.
Mechanisms of Copolymer Sequence Control
Controlling the sequence of monomer units within a copolymer chain is paramount in polymer science, as it directly influences the final material properties. For this compound (AMS)-containing copolymers, several mechanisms and strategies are employed to achieve precise sequence control, often capitalizing on the unique reactivity characteristics of AMS.
A fundamental mechanism for controlling copolymer sequence is governed by the monomer reactivity ratios (r) chemrxiv.org. These ratios quantify the relative preference of a propagating chain end for adding its own monomer versus the other monomer in a copolymerization system chemrxiv.org. For a two-comonomer system (M1 and M2) undergoing irreversible propagation, these reactivities are typically defined as r1 = k11/k12 and r2 = k22/k21, where k_ij represents the rate constant for a radical ending in monomer i adding monomer j primescholars.comchemrxiv.org. The specific values of these reactivity ratios determine the resulting copolymer architecture: random (r1 ≈ r2 ≈ 1), alternating (r1 and r2 are small, ideally approaching 0), or blocky (one r value is significantly greater than 1, while the other is small) chemrxiv.org.
For this compound, its low ceiling temperature (Tc) plays a crucial role in sequence control, particularly when copolymerizations are conducted above its homopolymerization ceiling temperature (e.g., 61-66 °C) researchgate.netresearchgate.netprimescholars.com. In such conditions, the self-propagation rate of AMS (k_AMS,AMS) effectively becomes very low or negligible due to the dominance of depropagation primescholars.comprimescholars.com. This thermodynamic limitation dictates that if an AMS radical forms, it is far more likely to add a different comonomer (cross-propagation) rather than another AMS unit, thereby promoting the incorporation of AMS as isolated singlet units or very short sequences primescholars.comprimescholars.com. This effect is clearly observed in this compound/butadiene copolymerization, where AMS is predominantly incorporated as singlet units because the cross-propagation rate must be higher than the self-propagation rate of AMS at elevated temperatures primescholars.comprimescholars.com.
Alternating copolymerization represents a highly controlled sequence, where monomers add in a strictly alternating fashion. This is achieved when there is a strong mutual preference for cross-propagation over homopropagation for both monomers. For example, in the free radical copolymerization of functionalized this compound monomers with maleic anhydride, the inherent inability of either monomer to homopolymerize under the reaction conditions drives the formation of alternating copolymers rsc.orgresearchgate.net. Similarly, for this compound/styrene systems, sequence-controlled alternating copolymers have been synthesized using a "single-unit addition principle," enabling the precise, unit-by-unit addition of the two monomers researchgate.net. Advanced analytical techniques, such as 13C NMR and high-resolution mass spectrometry, are indispensable for confirming and quantifying the alternating character and sequence distribution in these highly ordered copolymers researchgate.net.
Block copolymer synthesis also relies on meticulous sequence control. Techniques like sequential monomer addition in living polymerization systems allow for the creation of distinct blocks of homopolymers. In living cationic polymerization, for instance, the controlled sequential addition of monomers like this compound and isobutylene (B52900) can lead to the formation of well-defined block copolymers frontiersin.org. Furthermore, "site transformation methods" offer a pathway to convert one type of active propagating center into another, enabling the subsequent polymerization of a second monomer by a different mechanism, thereby forming block copolymers frontiersin.org. The utilization of specific catalysts, such as "Maghnite-Na" in the cationic copolymerization of this compound and methyl methacrylate, also plays a role in controlling block copolymer formation by influencing the polymerization kinetics and the precise incorporation of monomers researchgate.netkemdikbud.go.idbcrec.id.
In essence, the mechanisms for controlling copolymer sequence in this compound systems involve a combination of strategic manipulation of monomer reactivity ratios, exploitation of the monomer's low ceiling temperature to favor cross-propagation, and the application of sophisticated polymerization techniques including living polymerization with sequential monomer addition or site transformation, alongside the use of specialized catalytic systems.
Advanced Characterization and Analytical Techniques in Alpha Methylstyrene Research
Spectroscopic Methods for Alpha-Methylstyrene (B127712) and its Polymers
Spectroscopic techniques are fundamental for identifying functional groups, determining molecular structures, and analyzing the tacticity and sequence of AMS polymers.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its polymers, providing insights into their chemical shifts, connectivity, and stereochemical features acs.orgresearchgate.netmdpi.com.
¹H NMR Spectroscopy : For poly(this compound) (PAMS), ¹H NMR spectra typically show characteristic signals. The methylene (B1212753) groups of the main chain appear as a broad signal in the range of 1.5–2 ppm, while the terminal methyl groups resonate around 1.2 ppm orientjchem.org. Protons borne by a terminal double bond, indicative of unreacted monomer or chain ends, can be observed around 5 ppm orientjchem.org. The aromatic protons of the phenyl group typically appear in the region of 6.7-7.2 ppm orientjchem.org.
Research Findings : Studies have utilized ¹H NMR to determine the tacticity of PAMS, with polymerization conditions influencing the resulting stereochemistry researchgate.net. The absence of specific peaks in the 4-6 ppm range can confirm the absence of unreacted monomer in a polymer system researchgate.net.
¹³C NMR Spectroscopy : ¹³C NMR provides crucial information about the carbon backbone and side chains. For PAMS, characteristic chemical shifts include signals for the methyl carbon (C-(8)) at approximately 23.86 ppm, the quaternary carbon (C-(1)) at 28.15 ppm, and the methylene carbon (C-(6)) at 34.17 ppm orientjchem.org. Aromatic carbons (C-(2,3,4,7,9)) typically resonate between 123.09 and 128.08 ppm, and the quaternary aromatic carbon (C-(4')) at 150.08 ppm orientjchem.org.
Research Findings : Quantitative ¹³C NMR, particularly on aromatic quaternary carbons, has been used to assess the alternating character and sequence distribution in copolymers of this compound and styrene (B11656), despite their similar chemical structures acs.orgresearchgate.net. Differences in chemical shifts for aromatic quaternary carbons between poly(this compound) (149.0-152.0 ppm) and polystyrene (144.0-146.0 ppm) allow for the characterization of their copolymers acs.org.
2D NMR (e.g., COSY, HSQC, HMBC) : Two-dimensional NMR techniques are essential for assigning complex and overlapping signals in both monomers and polymers, providing definitive connectivity information acs.orgmdpi.comiupac.org.
COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and carbon-proton correlations, respectively, aiding in unambiguous peak assignments acs.orgresearchgate.netiupac.org.
HMBC (Heteronuclear Multiple Bond Correlation) and SHMBC (Selective Heteronuclear Multiple Bond Correlation) are particularly useful for long-range correlations, which can help in determining sequence distribution in copolymers by revealing correlations across multiple bonds, especially for aromatic quaternary carbons acs.orgresearchgate.net.
Research Findings : 2D NMR, including SHMBC, has been employed to detect the alternating character of poly(this compound-alt-styrene) copolymers by focusing on aromatic quaternary carbons, allowing for the quantification of diad probabilities acs.orgresearchgate.net.
Table 1: Representative NMR Chemical Shifts for Poly(this compound) (PAMS) in CDCl₃
| Proton/Carbon Type | Chemical Shift (δ, ppm) | Attribution | Source |
| ¹H NMR | |||
| Methylene (main chain) | 1.5–2 | –CH₂– in polymer backbone | orientjchem.org |
| Terminal Methyl | 1.2 | –CH₃ at chain end | orientjchem.org |
| Terminal double bond (vinyl) | 5 | =CH₂ (unreacted monomer or chain end) | orientjchem.org |
| Aromatic | 6.720–7.193 | Aromatic protons of phenyl ring | orientjchem.org |
| ¹³C NMR | |||
| Methyl | 23.86 | C-(8) | orientjchem.org |
| Quaternary Carbon | 28.15 | C-(1) | orientjchem.org |
| Methylene | 34.17 | C-(6) | orientjchem.org |
| Aromatic | 123.09–128.08 | Aromatic carbons (C-(2,3,4,7,9)) | orientjchem.org |
| Quaternary Aromatic | 150.08 | Quaternary aromatic carbon (C-(4')) | orientjchem.org |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its polymers, confirming their chemical structure orientjchem.orgsciensage.info.
Characteristic Bands for this compound : The monomer, this compound, exhibits characteristic IR absorption bands related to its aromatic ring and vinyl group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl group) appears below 3000 cm⁻¹ libretexts.orgmasterorganicchemistry.com. The C=C stretching of the vinyl group is expected around 1680-1640 cm⁻¹ libretexts.org. Out-of-plane C-H bending vibrations for monosubstituted benzene (B151609) (phenyl group) are typically observed in the 700-750 cm⁻¹ range and around 690 cm⁻¹ orientjchem.orglibretexts.orgvscht.cz.
Characteristic Bands for Poly(this compound) (PAMS) : Upon polymerization, the vinyl C=C stretching band of the monomer disappears or significantly diminishes, indicating the formation of the polymer backbone. PAMS spectra show principal bands characteristic of its polymeric structure. These include peaks around 657 cm⁻¹, 698 cm⁻¹, and 759 cm⁻¹ corresponding to out-of-plane C-H bending vibrations of the aromatic ring orientjchem.orgresearchgate.net. Bands at approximately 1029 cm⁻¹ and 1085 cm⁻¹ are attributed to C-C aromatic and aliphatic stretches orientjchem.org. The C-H aromatic stretching typically appears around 3000 cm⁻¹ orientjchem.org.
Research Findings : IR spectroscopy has been used to confirm the structure of PAMS synthesized via cationic polymerization orientjchem.org. In studies of interpenetrating polymer networks (IPNs) based on PAMS, FTIR spectra revealed characteristic bands for PAMS at 3019 cm⁻¹, 1484 cm⁻¹, 707 cm⁻¹, and 1451 cm⁻¹. A shortened peak value at 1595 cm⁻¹ (CH-CH₂) for the vinyl group in poly(this compound) in the IPN context indicated the disappearance of the double bond, confirming polymer network formation sciensage.info. FTIR has also been applied to study the photo-oxidation of poly(this compound), observing changes in hydroxyl and carbonyl regions researchgate.net.
Mass spectrometry (MS) techniques are crucial for determining the molecular weight, molecular weight distribution, and end-group analysis of this compound oligomers and polymers, particularly when dealing with complex polymer architectures acs.orgd-nb.infoacs.org.
MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) : MALDI-TOF-MS is widely used for polymer characterization due to its ability to provide accurate molecular weight information and reveal molecular weight distributions. It is particularly effective for analyzing oligomers and polymers with molecular weights up to tens of thousands of Daltons.
Research Findings : MALDI-TOF-MS has been successfully employed to distinguish between different polymer components in blends, such as polystyrene (PS) and poly(this compound) (PAMS). For instance, in a PS/PAMS blend, MALDI MS spectra clearly showed distinct oligomer distributions. The spacing between PAMS oligomer ion peaks was observed at 118.18 Da, corresponding to the mass of the this compound monomer unit acs.org. MALDI-TOF-MS, often combined with collision-induced dissociation (CID), has been used to confirm end-group compositions of various polymers, including poly(this compound) d-nb.info.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS²) : HRMS provides highly accurate mass measurements, allowing for the determination of elemental composition and differentiation of compounds with very similar nominal masses. Tandem mass spectrometry (MS²) involves fragmenting selected ions and analyzing the fragments, providing detailed structural information, including monomer sequencing in copolymers and end-group structures acs.orgd-nb.info.
Research Findings : HRMS and MS² experiments have been utilized to assess the structure of sequence-controlled this compound/styrene copolymers. These techniques confirmed the alternating tendency of such copolymers, revealing narrow chemical composition distributions and fragmentation patterns characteristic of a primarily alternating structure acs.orgresearchgate.net. HRMS, often in combination with techniques like selective heteronuclear multiple bond correlation (SHMBC) 2D NMR, forms a powerful dual analytical methodology for characterizing complex copolymer sequences acs.org.
Ultraviolet (UV) spectroscopy is used to study the electronic transitions within molecules, providing information on conjugated systems present in this compound and its derivatives.
Absorption Characteristics : this compound, being an aromatic compound with a conjugated double bond, exhibits characteristic absorption in the ultraviolet region. The phenyl group and the vinyl group contribute to its UV absorption profile. The presence of unsaturation in the monomer structure can be confirmed by UV-Visible analysis researchgate.net.
Applications in Research : UV spectroscopy can be applied for quantitative analysis of AMS, such as monitoring monomer conversion during polymerization reactions. Changes in absorbance at specific wavelengths can track the disappearance of the monomer or the formation of chromophoric polymer structures.
Chromatographic Techniques for this compound and Oligomers
Chromatographic methods are essential for separating and quantifying components in complex mixtures, including residual monomer, impurities, and oligomers of this compound.
Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) and utilizing capillary columns, is a primary technique for the analysis of this compound (AMS) due to its volatility infinitalab.comiteh.airaccefyn.co.
Purity Assessment and Impurity Analysis : Capillary GC-FID is widely used for determining the purity of AMS and for identifying and quantifying impurities present in the monomer infinitalab.comiteh.ai. Standard test methods, such as ASTM D6144, specifically cover the determination of AMS purity by gas chromatography using an external standard calibration procedure infinitalab.comiteh.aiastm.orgtajhizkala.ir. This method can detect common impurities arising from the AMS production process, including cumene (B47948), 3-methyl-2-cyclopentene-1-one, n-propylbenzene, tert-butylbenzene, sec-butylbenzene, cis-2-phenyl-2-butene, acetophenone (B1666503), 1-phenyl-1-butene, 2-phenyl-2-propanol, trans-2-phenyl-2-butene, m-cymene, p-cymene, and phenol (B47542) infinitalab.comiteh.aiastm.orgtajhizkala.irtajhizkala.ir. The method is applicable for impurity concentrations ranging from 5 to 800 mg/kg, with typical limits of detection around 1.2 mg/kg and limits of quantitation averaging 4 mg/kg for these impurities astm.orgtajhizkala.ir.
Research Findings : GC-FID has been validated as a reliable method for the quantification of non-functionalized olefins like styrene and this compound in liquid matrices, using an internal standard such as toluene (B28343). This method demonstrated adequate separation of each olefin and acceptable linearity, selectivity, precision, and accuracy, making it suitable for applications in resins, plasticizers, and polymers raccefyn.coresearchgate.net.
Residual Monomer Analysis : GC-FID is also employed to quantify residual this compound monomer in polymer samples, which is critical for quality control and understanding polymerization efficiency.
Oligomer Analysis : While GC is primarily used for volatile compounds, specific GC-MS methods have been developed to quantify low molecular weight oligomers, such as dimers and trimers of polystyrene and this compound, particularly in migration studies from food contact materials researchgate.net. These methods often involve liquid-liquid extraction followed by GC-MS analysis, providing detection limits in the nanogram per milliliter range researchgate.net.
Table 2: Common Impurities in this compound Detectable by Capillary GC-FID
| Impurity Name | PubChem CID (if available) |
| Cumene | 7406 |
| 3-Methyl-2-cyclopentene-1-one | 136270 |
| n-Propylbenzene | 7905 |
| tert-Butylbenzene | 7462 |
| sec-Butylbenzene | 7907 |
| cis-2-Phenyl-2-butene | 643900 |
| Acetophenone | 6980 |
| 1-Phenyl-1-butene | 643899 |
| 2-Phenyl-2-propanol | 7505 |
| trans-2-Phenyl-2-butene | 643901 |
| m-Cymene | 7906 |
| p-Cymene | 7904 |
| Phenol | 996 |
| para-tertiary-butylcatechol | 7421 |
Gas Chromatography (GC-FID, Capillary Gas Chromatography)
Quantification of this compound and Impurities
The purity of this compound (AMS) and the presence of impurities are critical factors in its industrial applications and research. Gas Chromatography (GC), particularly with a Flame Ionization Detector (FID), is a widely employed and validated method for the quantification of AMS and its common impurities infinitalab.comscielo.org.coraccefyn.cokelid1.irresearchgate.netscielo.org.co.
The ASTM D6144 standard test method, for instance, outlines the determination of AMS purity by capillary gas chromatography using an external standard calibration procedure infinitalab.comkelid1.irtajhizkala.irastm.org. This method is capable of detecting a range of impurities typically found in the AMS production process, including cumene, 3-methyl-2-cyclopentene-1-one, n-propylbenzene, tert-butylbenzene, sec-butylbenzene, cis-2-phenyl-2-butene, acetophenone, 1-phenyl-1-butene, 2-phenyl-2-propanol, trans-2-phenyl-2-butene, m-cymene, p-cymene, and phenol infinitalab.comtajhizkala.irastm.orgiteh.ai. It can also quantify para-tertiary-butylcatechol, a common stabilizer for AMS tajhizkala.irastm.org. The detection limit for these impurities typically ranges from 5 to 10 mg/kg, with some methods achieving an average limit of detection of 1.2 mg/kg and a limit of quantitation of 4 mg/kg tajhizkala.irastm.org. Purity is calculated by subtracting the sum of impurity concentrations from 100.00% infinitalab.comkelid1.irtajhizkala.ir.
A validated GC-FID method for the simultaneous quantification of styrene and this compound in liquid matrices has been developed, employing toluene as an internal standard scielo.org.coraccefyn.coresearchgate.netscielo.org.co. This method demonstrates acceptable selectivity, linearity, precision, and accuracy across evaluated concentration ranges, providing a reliable tool for analysis in fields like resins, plasticizers, and polymers scielo.org.coraccefyn.coresearchgate.netscielo.org.co. The linearity values for such a method can be summarized as follows:
| Parameter | Styrene (y = 2.1002x - 0.011) | α-Methylstyrene (y = 1.521x + 0.0023) |
| Slope | 2.100 | 1.521 |
| Intercept | -0.011 | 0.0023 |
| Correlation coefficient (r) | 0.9903 | 0.9940 |
| Determination coefficient (r²) | 0.9807 | 0.9881 |
| Gexp < Gtab | 0.34 < 0.68 | 0.96x10⁻³ < 0.68 |
| texp > tcal | 25.70 > 2.16 | 32.39 > 2.16 |
| raccefyn.co |
Separation and Identification of Oligomers
The oligomerization of this compound is a key area of study, particularly given its tendency to form low-molecular-weight polymers at higher temperatures, often resulting in dimers, trimers, and negligible amounts of larger oligomers researchgate.net. Effective separation and identification of these oligomers are crucial for understanding polymerization mechanisms and product characteristics.
Gel Permeation Chromatography (GPC) is a primary technique used to separate and identify oligomers and the monomer itself based on molecular size wmich.eduwmich.edu. For instance, GPC has been used to separate mixtures of this compound oligomers wmich.eduwmich.edu.
Various spectroscopic methods are employed for the identification of oligomer isomers once pure samples are obtained wmich.eduwmich.edu. These include:
Infrared Spectroscopy (IR) : Used for structural identification, particularly in the wavenumber range of 650 to 1100 cm⁻¹ for molecular fingerprint characteristics wmich.eduresearchgate.net.
Ultraviolet Spectroscopy (UV) wmich.edu.
Mass Spectrometry (MS) : Provides crucial data for identifying the molecular weight and fragmentation patterns of oligomers wmich.eduacs.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are vital for elucidating the detailed structural characteristics of poly(this compound) and its oligomers, including the identification of specific isomers like 1,3,3-trimethyl-1-phenyl indane (a cyclic dimer) wmich.eduorientjchem.orgtandfonline.comnih.gov.
Research has shown that this compound and trans-beta-methylstyrene (B116674) can form unsaturated dimers, saturated dimers, and trimers during thermal polymerization researchgate.netakjournals.com. The dimerization of AMS can occur via a free-radical mechanism mediated by catalytic chain transfer, especially above its ceiling temperature of 61 °C, where the dimer can become the almost exclusive product researchgate.net.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing poly(this compound) and its oligomers wmich.edupolymersource.caavantorsciences.compolymersource.casigmaaldrich.comsigmaaldrich.comwarwick.ac.ukresearchgate.netresearchgate.netgoogle.com. GPC separates components based on their molecular size, making it ideal for determining molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) wmich.edupolymersource.capolymersource.caresearchgate.netgoogle.com.
For poly(this compound) and its oligomers, GPC analysis is typically performed in solvents like tetrahydrofuran (B95107) (THF) polymersource.capolymersource.cagoogle.com. Instruments are often equipped with refractive and UV light scattering detectors for comprehensive characterization polymersource.ca. Specific GPC columns, such as Waters Styragel® HR Columns, are designed for high-resolution analysis of low molecular weight samples, including oligomers and polymer additives warwick.ac.uklcms.cz. These columns, packed with rigid 5-µm particles, offer high resolution and efficiency in the low-to-mid molecular weight range warwick.ac.uklcms.cz.
GPC is also used to establish universal calibration curves, where the hydrodynamic volume (M[η]) is used as a universal calibration parameter. This allows for the transformation of primary calibration curves (e.g., obtained using polystyrene standards) into calibration curves for other polymers like poly-alpha-methylstyrene researchgate.net.
Examples of GPC data for poly(this compound) oligomers and polymers include:
| Sample Description | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| α-methylstyrene polymer (Example 1) google.com | 1,700 | 4,800 | 2.91 |
| α-methylstyrene polymer (Example 2) google.com | 1,900 | 3,800 | 2.03 |
| α-methylstyrene polymer (Example 3) google.com | 670 | 1,400 | 1.99 |
| α-methylstyrene polymer (Example 8) google.com | 2,000 | 6,400 | 3.28 |
| Poly(α-methylstyrene) (P4588-MeS) polymersource.ca | 1,300 | 1,530 | 1.18 |
| Poly(α-methylstyrene) (P8329-αMeS) polymersource.ca | 420,000 | 453,000 | 1.08 |
| Poly(α-methylstyrene) analytical standard sigmaaldrich.com | ~106,000 | N/A | ~1.02 |
| Poly(α-methylstyrene) analytical standard sigmaaldrich.com | ~7,800 | N/A | ~1.07 |
Preparative Column Chromatography for Oligomer Isolation
While GPC is excellent for analysis, preparative column chromatography is a valuable technique for obtaining pure samples of this compound oligomers, especially dimers, for further characterization wmich.eduwmich.edunih.govacs.org. This method allows for the isolation of specific oligomer isomers, which is crucial for determining their true heat of polymerization or for detailed spectroscopic analysis wmich.eduwmich.edu.
For instance, in studies involving the dimerization of this compound, preparative column chromatography on SiO₂ (silica gel) has been used in conjunction with preparative GPC to isolate dimeric products like 4-methyl-2,4-diphenylpent-1-ene and 4-methyl-2,4-diphenylpent-2-ene nih.govacs.org. This isolation is often followed by spectroscopic methods, such as NMR, to confirm the structure of the isolated isomers wmich.eduwmich.edunih.gov. The ability to isolate pure oligomers is essential for in-depth research into their properties and reactivity.
Thermal Analysis of this compound Polymerization
Thermal analysis techniques are indispensable for understanding the polymerization behavior of this compound, particularly its exothermic characteristics and thermokinetic parameters. AMS is known to exhibit potential exothermic hazards, especially at higher temperatures, making thermal analysis crucial for safety and process control in industrial settings researchgate.netnih.govepa.gov.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a widely used calorimetric technique to investigate the thermal properties and polymerization thermokinetics of this compound researchgate.netorientjchem.orgakjournals.compolymersource.capolymersource.caresearchgate.netnih.govepa.govresearchgate.net. DSC measures the heat flow into or out of a sample as a function of temperature or time, providing insights into phase transitions, reaction heats, and onset temperatures of exothermic events.
In the context of this compound polymerization, DSC is employed for:
Determining Heat of Polymerization (ΔH) : Studies have determined the heat of polymerization (ΔH) for AMS. For instance, a reported value for the heat of polymerization of this compound from its liquid monomer to solid polymer fractions at 25°C ranges from 8.83 to 10.13 kcal/mole, with values decreasing with increasing molecular weight nist.gov. Another study reported a heat of polymerization of 28010 J g⁻¹ for AMS thermal polymerization researchgate.netresearchgate.net.
Identifying Onset Temperature of Exothermic Reactions (T₀) : DSC can pinpoint the temperature at which polymerization begins to become exothermic researchgate.netresearchgate.netepa.gov. For AMS, the onset temperature of exothermic behavior has been determined to be around 138°C researchgate.netresearchgate.net.
Studying Dimerization and Polymerization Mechanisms : DSC, often in conjunction with Fourier Transform Infrared (FTIR) spectroscopy and Thermal Activity Monitor (TAM), helps evaluate polymerization mechanisms. For AMS, dimerization by the benzene ring has been observed in the temperature range of 60–190°C researchgate.netakjournals.com.
Characterizing Glass Transition Temperature (Tg) : DSC is used to determine the glass transition temperature of poly(this compound) orientjchem.orgtandfonline.compolymersource.capolymersource.ca. For example, the Tg of poly(this compound) has been reported around 96°C polymersource.ca and 177°C polymersource.ca, depending on molecular weight and synthesis conditions. The Tg of poly-alpha-methylstyrene (453°K) is higher than that of polystyrene (379°K) due to steric hindrance from the alpha-methyl group tandfonline.com.
An example of thermal data obtained from DSC for AMS and trans-beta-methylstyrene (TBMS) dimerization includes:
| Compound | Temperature Range (°C) | Reaction Heat (J g⁻¹) |
| AMS | 60–190 | 19.48 |
| TBMS | 50–170 | 42.60 |
| akjournals.com |
Thermal Activity Monitor (TAM)
The Thermal Activity Monitor (TAM), particularly TAM III, is a highly sensitive calorimeter used to study the thermal kinetics of polymerization, especially for reactive monomers like this compound researchgate.netresearchgate.netnih.govepa.gov. TAM is particularly useful for isothermal aging tests, providing insights into reaction rates and heat release under controlled temperature conditions.
Key applications of TAM in this compound research include:
Evaluation of Thermokinetic Parameters : TAM is employed for dynamic scanning and isothermal aging tests to calculate thermokinetic parameters of AMS polymerization researchgate.netnih.gov.
Detection of Autocatalytic Reactions : Isothermal aging measurements by TAM have indicated autocatalytic reactions during the polymerization of AMS within specific temperature ranges, such as 70–90°C akjournals.comepa.gov.
Assessment of Thermal Hazards : By monitoring heat release, TAM helps assess the potential exothermic hazards associated with AMS polymerization, especially when AMS contacts other chemicals like benzaldehyde (B42025) researchgate.netnih.govepa.gov. For instance, when benzaldehyde is mixed with AMS, the reaction time can be shorter, though the enthalpy might be reduced epa.gov.
TAM's high sensitivity and ease of operation make it suitable for various fields, including material science and chemistry, for detecting possible reaction pathways and estimating intermediates in polymerization processes researchgate.net.
Thermokinetic Parameter Determination
The determination of thermokinetic parameters for this compound (AMS) and its polymerization processes is crucial for understanding its thermal behavior and ensuring safe handling and industrial applications. Differential Scanning Calorimetry (DSC) and Thermal Activity Monitor (TAM), including TAM III, are commonly employed calorimetric techniques for these studies alfa-chemistry.comfishersci.caservice.gov.ukmycocentral.euchemspider.com.
Studies have shown that the thermal polymerization of AMS exhibits exothermic behavior. For instance, the heat of polymerization (ΔH) for AMS has been determined to be 28010 J g⁻¹, with an onset temperature of exothermic behavior (T₀) around 138°C alfa-chemistry.com. The proposed mechanism for the thermal polymerization of AMS is similar to that of styrene, involving a dimer formation mechanism that initiates the propagating chain alfa-chemistry.com.
Further investigations using DSC and TAM have explored the impact of various conditions and additives on the thermokinetic parameters. When AMS is in contact with benzaldehyde, changes in its thermokinetic profile are observed. For example, the total heat of reaction (Qtotal) can be augmented to approximately 105 J g⁻¹ when AMS is mixed with benzaldehyde fishersci.ca. The exothermic onset temperatures (T₀) and exothermic peak temperatures are diminished, and the reaction time is shortened, indicating an accelerated exothermic reaction fishersci.caservice.gov.uk.
The thermal degradation kinetics of poly(this compound) (PAMS) have also been analyzed using thermogravimetric analysis (TGA). These studies indicate that the degradation of PAMS is a one-step reaction. At a heating rate of 10°C/min, the main degradation temperature range for PAMS is from 302.79°C to 343.10°C, with the maximum thermal weight loss rate observed at 325.85°C. The main degradation temperature ranges tend to shift to higher temperatures with increasing heating rates nih.gov.
Table 1: Selected Thermokinetic Parameters for this compound Polymerization
| Parameter | Value (Pure AMS) | Value (AMS + Benzaldehyde) | Method | Reference |
| Heat of Polymerization (ΔH) | 28010 J g⁻¹ | - | DSC | alfa-chemistry.com |
| Onset Temperature (T₀) | ~138°C | Diminished | DSC | alfa-chemistry.comfishersci.ca |
| Total Heat of Reaction (Qtotal) | - | ~105 J g⁻¹ | TAM III | fishersci.ca |
| Main Degradation Range (PAMS) | 302.79-343.10°C | - | TGA | nih.gov |
| Max. Weight Loss Temp. (PAMS) | 325.85°C | - | TGA | nih.gov |
X-ray Diffraction Studies of Poly(this compound) Crystallinity
Early research on the low-temperature cationic polymerization of this compound demonstrated that the resulting poly(this compound) could exhibit crystallinity under specific conditions. For instance, when AMS was polymerized in n-hexane-chloroform solvents catalyzed by BF₃·O(C₂H₅)₂ at -78°C, the polymers obtained at higher chloroform (B151607) concentrations (above 30% by volume) and high conversion showed partial insolubility in benzene at room temperature sigmaaldrich.com. The X-ray diffraction pattern of the unstretched film of this cold benzene-insoluble fraction revealed a sharp pattern, which is indicative of crystallinity sigmaaldrich.com. Conversely, stretching the film caused the diffraction pattern to become diffused, suggesting a disruption of the ordered crystalline regions sigmaaldrich.com. This insolubility in cold benzene was attributed to both the crystallinity and the entanglement of the polymer molecules sigmaaldrich.com.
Table 2: X-ray Diffraction Findings for Poly(this compound)
| Sample Condition | X-ray Diffraction Pattern | Interpretation | Reference |
| Unstretched film (insoluble fraction in cold benzene) | Sharp pattern | Crystalline | sigmaaldrich.com |
| Stretched film | Diffused pattern | Reduced crystallinity | sigmaaldrich.com |
Environmental Fate and Ecotoxicology of Alpha Methylstyrene
Environmental Distribution and Partitioning of Alpha-Methylstyrene (B127712)
This compound exhibits a distinct environmental distribution pattern, primarily favoring the atmospheric compartment due to its high volatility. According to the fugacity model Mackay Level I v3.00, in an equilibrium state, approximately 98.4% of this compound is distributed into the atmosphere. europa.euineos.com Only minor amounts are transferred to water (1.1%), sediment (0%), and soil (0%). europa.euineos.com
The high volatility of this compound from aqueous solutions is indicated by its Henry's Law constant, which has been calculated to be between 258.32 Pa·m³/mole and 438.63 Pa·m³/mole at 25°C. europa.euineos.comdomochemicals.com Other estimations for the Henry's Law constant include 53 Pa·m³/mol at 20°C and 2.6 x 10⁻³ atm·m³/mole at 25°C. ymparisto.fijodrugs.com The partition coefficient (log Pow) for n-octanol/water is reported as 3.48 at 25°C, and 3.36 at 20°C. ineos.comdomochemicals.comusequantum.com Other values include 3.265, 3.35, and 3.44. ymparisto.fi
Atmospheric Fate and Volatilization
The atmosphere is considered the dominant environmental target compartment for this compound. europa.eu Its vapor pressure of 1.9 mm Hg at 25°C (or 2.25 mm Hg at 20°C) suggests that it exists predominantly as a vapor in the ambient atmosphere. ymparisto.fijodrugs.comnih.gov
Once in the atmosphere, this compound is rapidly degraded. The primary degradation pathways involve reactions with photochemically-produced hydroxyl radicals and ozone. europa.euineos.comymparisto.finih.govnih.gov The half-life for the reaction with hydroxyl radicals is estimated to be approximately 7.27 hours (or 7.2 hours), based on a reaction rate constant of 5.3 ± 0.6 x 10⁻¹¹ cm³/molecule·sec at 25°C. europa.euineos.comnih.govnih.gov The reaction with ozone is also a significant elimination pathway, with an estimated half-life of 2 hours. europa.eunih.govnih.gov Additionally, direct photolysis is expected due to this compound's absorption of light in the environmental UV spectrum. europa.euineos.comymparisto.finih.govechemi.com
Monitoring data from Japan (1997-2005) further support the atmospheric dominance. This compound was detected in 20 out of 26 air samples (detection limit: 1.9 ppb), while it was not detected in over 100 surface water samples (detection limit: 0.009 - 4 µg/L) or bottom sediment samples (detection limit: 0.0007 - 0.01 µg/g dw). europa.eu
Aquatic and Sediment Distribution
This compound has a water solubility of approximately 12 mg/100 mL at 20°C (very poor solubility), 1000 mg/L at 20°C, or 560 ppm at 25°C, and 0.1 g/L at 25°C. ymparisto.fifishersci.cainchem.org
Despite its presence in water, volatilization from water surfaces is a significant fate process. ymparisto.fijodrugs.comnih.gov Estimated volatilization half-lives for a model river are approximately 4 hours to 5 hours, and for a model lake, about 4 days to 9 days. ymparisto.finih.govnih.gov
The substance is expected to adsorb to suspended solids and sediment due to its estimated soil sorption coefficient (Koc). ymparisto.finih.govnih.gov However, monitoring data from Japan showed no detection of this compound in surface water or bottom sediments. europa.eu
Soil Sorption and Mobility
The soil sorption coefficient (Koc) for this compound has been calculated to be around 817 (log Koc = 2.9) or 692 at 20°C, indicating a high sorption potential onto soil organic matter. europa.euineos.comdomochemicals.com Other estimations for Koc range from 135 to 1900, suggesting uncertainty in its mobility. ymparisto.finih.govechemi.com Despite this sorption potential, the environmental distribution model indicates that only a minor amount (0%) will be transferred to soil in an equilibrium state. europa.euineos.com
Volatilization from moist soil surfaces is expected to be an important fate process. nih.govechemi.com this compound may also volatilize from dry soil surfaces based on its vapor pressure. nih.gov Direct photolysis in sunlit surface soils is also possible due to its weak absorption of UV light at wavelengths greater than 290 nm. ymparisto.fi
Biodegradation and Environmental Transformation of this compound
This compound is generally considered not readily biodegradable but exhibits inherent biodegradability. ineos.comnih.govcymitquimica.comhoneywell-pmt.com It has been shown to be stable to hydrolysis at pH 4, 7, and 9 at 25°C. europa.euineos.com
Ready Biodegradability Studies
Several studies have investigated the ready biodegradability of this compound using OECD guidelines:
| OECD Guideline | Test Type | Inoculum | Biodegradation Rate | Timeframe | Notes | Reference |
| 301 D | Closed Bottle Test | Mixed microbial inoculum (wastewater treatment plant effluent and soil) | 56% | 21 days | Close to 60% threshold for ready biodegradability; uncertainties due to volatility. | europa.euineos.comreachcentrumdatabrokerage.comeuropa.euamericasinternational.com |
| 301 C | Modified MITI Test (I) | Activated sludge | 0% | 14 days | Not degraded under test conditions. | europa.eunih.govreachcentrumdatabrokerage.comreachcentrumdatabrokerage.com |
| 301 F | 8% - 21% | 28 days | Rates varied with concentration (100 mg/L vs 20 mg/L). | europa.euineos.com |
The variability in results for ready biodegradability, particularly the 0% degradation in the Modified MITI Test (I), suggests that the volatility of this compound might lead to an underestimation of degradation rates in some closed systems, as evaporated substance would no longer be available for degradation. europa.eu
Inherent Biodegradability Assessments
This compound has demonstrated inherent biodegradability:
| OECD Guideline | Test Type | Inoculum | Biodegradation Rate | Timeframe | Reference |
| 302 C | Modified MITI Test (II) | Municipal activated sludge | 56% | 28 days | europa.euineos.comreachcentrumdatabrokerage.comamericasinternational.com |
The potential for biodegradation is further supported by the ability of isolated microbial strains to utilize this compound as a sole source of carbon and energy. europa.eunih.gov For instance, the bacterial strain P. aeruginosa DS-26, isolated from sewage water of the rubber industry, has shown the ability to metabolize this compound. doaj.orgect-journal.kzresearchgate.net Research indicates two main pathways for the oxidation of this compound by P. aeruginosa DS-26:
Primary Pathway: Involves the direct hydroxylation of the aromatic ring, leading to the formation of products such as cis-2,3-dihydroxy-1-isopropenyl-6-cyclohexene and 3-isopropyl-catechol. These intermediates are subsequently metabolized via the meta-pathway, resulting in keto-acids. doaj.orgect-journal.kzresearchgate.net
Secondary Pathway: Proceeds through the oxidation of α-phenylpropionic acid and 4-methylbenzene alcohol, ultimately forming acetophenone (B1666503) as a final product. doaj.orgect-journal.kzresearchgate.net
These findings highlight the role of microbial metabolism in the environmental transformation of this compound. doaj.orgect-journal.kzresearchgate.net
Microbial Degradation Pathways and Strains
Microbial metabolism plays a crucial role in the environmental degradation of hydrocarbons like this compound. While this compound is generally considered not readily biodegradable under aerobic conditions, specific bacterial strains have demonstrated the capacity to metabolize this compound. mitoproteome.orgfishersci.se
One notable strain is Pseudomonas aeruginosa DS-26, isolated from sewage water originating from the rubber industry. This bacterium can grow in media containing this compound as a carbon source and exhibits diverse and in-depth transformations of the compound. nih.govnih.gov Research suggests two primary pathways for the oxidation of this compound by P. aeruginosa DS-26:
Primary Pathway: This route involves the direct hydroxylation of the aromatic ring, leading to the formation of cis-2,3-dihydroxy-1-isopropenyl-6-cyclohexene and 3-isopropyl-catechol. These intermediates are subsequently metabolized via the meta-pathway, resulting in the production of keto-acids. nih.govnih.gov
Secondary Pathway: This pathway proceeds through the oxidation of alpha-phenylpropionic acid and 4-methylbenzene alcohol, ultimately yielding acetophenone as a final product. nih.govnih.gov
Another bacterial strain, S107B1, isolated from soil using isopropylbenzene as a carbon source, has also been shown to oxidize this compound, producing (-)-cis-2,3-dihydroxy-1-isopropenyl-6-cyclohexene. uni.lu Furthermore, bacterial strains such as Pseudomonas putida and A. faecalis, isolated from industrial wastewater, have demonstrated biodegradation capabilities for related phenolic compounds, suggesting their potential involvement in the transformation of this compound also present in such industrial streams. fishersci.ca
Ecotoxicity of this compound to Aquatic Organisms
This compound is categorized as moderately toxic to aquatic organisms and possesses a moderate potential for bioaccumulation. mitoproteome.org It is also described as toxic to aquatic life with long-lasting effects. nih.govnih.govfishersci.be Studies on this compound dimer, a related compound, indicate a relatively high potential for bioaccumulation in aquatic organisms, with bioconcentration factors (BCF) normalized to 5% lipid content reaching 5,210 at 0.01 mg/L and 4,690 at 0.001 mg/L in carp (B13450389) over a sixty-day exposure period. fishersci.se
Toxicity to Fish
This compound exhibits moderate toxicity to fish. mitoproteome.org Acute toxicity data for this compound includes a 96-hour LC50 of 28 mg/L for Leuciscus idus. eragene.com For Oryzias latipes, the lowest acute toxicity data reported was a 24-hour LC50 of 15 mg/L. mitoproteome.org
Table 1: Acute Toxicity of this compound to Fish
| Species | Endpoint | Concentration (mg/L) | Duration | Source |
| Leuciscus idus | LC50 | 28 | 96 h | eragene.com |
| Oryzias latipes | LC50 | 15 | 24 h | mitoproteome.org |
Toxicity to Invertebrates (e.g., Daphnia)
This compound is moderately toxic to daphnids. mitoproteome.org For Daphnia magna, a 48-hour EC50 of 2.6 mg/L has been determined. eragene.com In studies involving mixtures containing this compound, an acute LC50 of 2700 µg/L (2.7 mg/L) for Daphnia magna neonates over 48 hours was reported. nih.gov The lowest chronic toxicity data for Daphnia magna included a 21-day No Observed Effect Concentration (NOEC) for reproduction. mitoproteome.org
Table 2: Toxicity of this compound to Invertebrates
| Species | Endpoint | Concentration (mg/L) | Duration | Source |
| Daphnia magna | EC50 | 2.6 | 48 h | eragene.com |
| Daphnia magna (neonate, in mixture) | LC50 | 2.7 | 48 h | nih.gov |
| Daphnia magna | NOEC (reproduction) | Lowest chronic toxicity data | 21 d | mitoproteome.org |
Toxicity to Algae
This compound is considered moderately toxic to algae. mitoproteome.org In studies on mixtures containing this compound, acute EC50 values for algal species include 36 mg/L for Pseudokirchneriella subcapitata (96 hours) and 12000 µg/L (12 mg/L) for Hormosira banksii gametes (72 hours). nih.gov
Table 3: Toxicity of this compound to Algae (in mixtures)
| Species | Endpoint | Concentration (mg/L) | Duration | Source |
| Pseudokirchneriella subcapitata | EC50 | 36 | 96 h | nih.gov |
| Hormosira banksii (gamete) | EC50 | 12 | 72 h | nih.gov |
Regulatory and Risk Assessment Frameworks for this compound in the Environment
This compound is subject to various regulatory and risk assessment frameworks globally due to its industrial use and environmental presence. It is classified as a hazardous substance under OSHA 29 CFR 1910.1200. mitoproteome.org Furthermore, the International Agency for Research on Cancer (IARC) has classified this compound as 'Possibly carcinogenic to humans' (Group 2B). chem960.com
Environmental regulations, particularly in regions like Europe and North America, impose stringent restrictions on emissions and waste management pertaining to AMS manufacturing. thegoodscentscompany.com Compliance with these regulations often necessitates capital-intensive upgrades in production facilities. thegoodscentscompany.com For instance, updated 2024 NESHAP (National Emission Standards for Hazardous Air Pollutants) standards require AMS producers to install additional flare and condenser systems, leading to increased annual compliance expenditures. chemspider.com Similarly, revisions to the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework are anticipated to tighten exposure thresholds for cumene (B47948) intermediates, which may prompt further plant audits and technological retrofits. chemspider.com
Risk assessments for this compound consider its environmental distribution and potential for harm. Modeling using a generic fugacity model (Mackay level III) predicts that this compound is primarily distributed to water and air compartments. mitoproteome.org For this compound dimer, calculations show a main distribution to soil (60%) and sediment (34%) compartments if continuously released to air, soil, and water. fishersci.se The Henry's law constant for this compound dimer (82.9 Pa.m³/mole at 25 °C) suggests that its volatilization from water surfaces is not rapid but can be significant. fishersci.se The soil adsorption coefficient (log Koc) for the dimer is estimated at 5.1. fishersci.se
Despite these considerations, the predicted environmental concentration (PEClocal) of this compound has been estimated to be lower than the predicted no effect concentration. mitoproteome.org For example, local exposure scenarios yielded PEClocal estimates of 2.3 x 10^-5 mg/L in Japan and 5.5 x 10^-2 mg/L in Germany. mitoproteome.org In Australia, this compound has undergone a Tier II assessment under the IMAP (Industrial Chemicals Introduction Scheme) framework, which is a science and risk-based model designed to align assessment efforts with potential human health and environmental impacts. chem960.com
Toxicological Research of Alpha Methylstyrene and Its Metabolites
Carcinogenicity Studies of Alpha-Methylstyrene (B127712)
To investigate the carcinogenic effects of this compound, the National Toxicology Program (NTP) conducted two-year inhalation studies on F344/N rats and B6C3F1 mice. nih.govnih.gov In these studies, groups of male and female rats were exposed to this compound vapor at concentrations of 0, 100, 300, or 1,000 parts per million (ppm). nih.gov Similarly, groups of male and female mice were exposed to concentrations of 0, 100, 300, or 600 ppm. nih.gov The primary route of exposure was inhalation, mimicking potential human occupational exposure. nih.gov
The results of the two-year inhalation studies revealed evidence of carcinogenic activity in both rats and mice. nih.gov
In rats:
There was some evidence of carcinogenic activity in male F344/N rats, based on increased incidences of renal tubule adenomas and carcinomas, particularly at the 1,000 ppm exposure level. nih.govnih.govindustrialchemicals.gov.au An increase in mononuclear cell leukemia was also observed in male rats at the highest dose, which may have been related to this compound exposure. nih.govnih.gov
No evidence of carcinogenic activity was found in female F344/N rats. nih.govresearchgate.net
In mice:
There was clear evidence of carcinogenic activity in female B6C3F1 mice, demonstrated by increased incidences of hepatocellular adenomas and carcinomas at all exposure levels. nih.govresearchgate.net
In male B6C3F1 mice, there was equivocal evidence of carcinogenic activity, based on marginally increased incidences of combined hepatocellular adenoma or carcinoma. nih.govnih.gov
The following table summarizes the key tumor findings from the NTP's two-year inhalation study.
Table 1: Summary of Carcinogenicity Findings in Rodents Exposed to this compound by Inhalation
| Species | Sex | Organ | Finding | Level of Evidence |
|---|---|---|---|---|
| Rat (F344/N) | Male | Kidney (Renal Tubule) | Increased adenomas and carcinomas (combined) | Some Evidence |
| Hematopoietic System | Increased mononuclear cell leukemia | Equivocal Evidence | ||
| Female | - | No evidence of carcinogenic activity | No Evidence | |
| Mouse (B6C3F1) | Female | Liver (Hepatocellular) | Increased adenomas and carcinomas | Clear Evidence |
Data sourced from the National Toxicology Program Technical Report 543. nih.gov
There is a notable lack of epidemiological studies investigating the potential carcinogenic effects of this compound in human populations. ca.gov The absence of such data means that the assessment of human cancer risk currently relies on extrapolation from animal studies. nih.govca.gov
Genotoxicity and Mutagenicity Assessments
The genotoxic and mutagenic potential of this compound has been evaluated using a variety of in vitro assays.
This compound has been shown to induce sister chromatid exchanges (SCEs) in cultured Chinese hamster ovary (CHO) cells in the presence of a metabolic activation system (S9). nih.govhpa.gov.tw This indicates that metabolites of this compound may be capable of inducing cytogenetic damage. However, in the absence of S9, no significant increase in SCEs was observed. nih.gov Studies in cultured human lymphocytes also showed a positive, though not strong, effect on SCE induction. capes.gov.br
The Salmonella typhimurium reverse mutation assay, commonly known as the Ames test, is used to detect the potential of a chemical to cause gene mutations. ecfr.govcornell.edu this compound was tested in several strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) both with and without metabolic activation (S9 from rat or hamster liver). nih.govhpa.gov.tw The results of these assays were consistently negative, indicating that under the conditions of the test, this compound is not mutagenic in these bacterial strains. nih.govca.govhpa.gov.tw
Table 2: Summary of Genotoxicity Data for this compound
| Assay | Test System | Metabolic Activation (S9) | Result |
|---|---|---|---|
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | With S9 | Positive |
| Without S9 | Negative | ||
| Cultured Human Lymphocytes | Not specified | Positive (weak) |
Data compiled from multiple sources. nih.govca.govhpa.gov.twcapes.gov.br
Chromosome Aberration Studies
In vitro studies have been conducted to assess the potential of this compound to cause chromosomal damage. In a study using cultured Chinese hamster ovary (CHO) cells, this compound did not induce chromosomal aberrations, either with or without the presence of a metabolic activation system (S9). nih.govhpa.gov.tw However, it was observed that this compound did lead to a significant increase in the frequency of sister chromatid exchanges in CHO cells when S9 was present. nih.govhpa.gov.tw Another study on cultured human lymphocytes also reported a positive effect for sister chromatid exchanges. capes.gov.br
| Test System | Metabolic Activation | Result for Chromosomal Aberrations | Result for Sister Chromatid Exchanges |
| Chinese Hamster Ovary (CHO) Cells | Without S9 | Negative nih.govhpa.gov.tw | - |
| Chinese Hamster Ovary (CHO) Cells | With S9 | Negative nih.govhpa.gov.tw | Significantly Increased nih.govhpa.gov.tw |
| Cultured Human Lymphocytes | Not Specified | Not Assessed | Positive Effect capes.gov.br |
Micronuclei Formation In Vivo
The potential of this compound to induce micronuclei in developing red blood cells has been examined in vivo. In a study involving male mice exposed to this compound for three months, no significant increases in the frequencies of micronucleated erythrocytes were observed in blood samples. nih.gov Similarly, another in vivo micronucleus test in male mice also yielded a negative result. ineos.comdomochemicals.com However, a study in female mice exposed to this compound for 90 days reported a positive result for micronucleus formation. usequantum.com A significant increase in micronucleated erythrocytes was specifically noted in female mice in the 1,000 ppm group in a 3-month study. researchgate.net
| Species | Sex | Exposure Duration | Result |
| Mouse | Male | 3 months | Negative nih.gov |
| Mouse | Male | 90 days | Negative ineos.comdomochemicals.com |
| Mouse | Female | 90 days | Positive usequantum.com |
| Mouse | Female | 3 months | Significant increase at 1,000 ppm researchgate.net |
Organ-Specific Toxicity of this compound
Hepatic Toxicity
Studies in rodents have demonstrated that exposure to this compound can lead to effects on the liver. In a 3-month inhalation study, statistically significant increases in liver weights were observed in male F344/N rats exposed to 150 ppm or greater and in female rats at 600 and 1000 ppm. nih.gov Despite the increased liver weights, morphological changes in the liver were not detected in these rats. nih.govresearchgate.net In B6C3F1 mice exposed for 3 months, minimal to mild centrilobular hypertrophy was seen in both males and females at concentrations of 600 or 1000 ppm. nih.govresearchgate.net Additionally, relative liver weights were significantly increased in male and female mice after 12 days of exposure to 600, 800, or 1000 ppm. oup.com A decrease in hepatic glutathione (B108866) was also associated with exposure in mice. hpa.gov.tw In a 2-year study, there was clear evidence of carcinogenic activity in female B6C3F1 mice, indicated by increased incidences of hepatocellular adenomas and carcinomas. nih.govresearchgate.net
| Species/Strain | Sex | Exposure Duration | Key Findings |
| F344/N Rats | Male | 3 months | Increased liver weights (≥150 ppm) nih.gov |
| F344/N Rats | Female | 3 months | Increased liver weights (≥600 ppm) nih.gov |
| F344/N Rats | Male & Female | 3 months | No morphological changes detected nih.govresearchgate.net |
| B6C3F1 Mice | Male & Female | 3 months | Minimal to mild centrilobular hypertrophy (≥600 ppm) nih.govresearchgate.net |
| B6C3F1 Mice | Male & Female | 12 days | Increased relative liver weights (≥600 ppm) oup.com |
| B6C3F1 Mice | Not specified | 1 and 5 days | Decreased hepatic glutathione hpa.gov.tw |
| B6C3F1 Mice | Female | 2 years | Increased incidences of hepatocellular adenomas and carcinomas nih.govresearchgate.net |
| Species/Strain | Sex | Exposure Duration | Key Findings |
| F344/N Rats | Male | 3 months | Increased severity of hyaline droplet accumulation (≥600 ppm) nih.govresearchgate.net |
| F344/N Rats | Male | 3 months | Increased alpha-2-micμ-globulin nih.govresearchgate.net |
| F344 Rats | Male | 9 days | Increased accumulation of hyaline droplets (≥250 ppm) oup.com |
| F344/N Rats | Male | 2 years | Kidney toxicity with features of alpha-2-micμ-globulin nephropathy nih.govresearchgate.net |
Nose Lesions
Inhalation exposure to this compound has been shown to cause significant nonneoplastic lesions in the nasal passages of both rats and mice. nih.govresearchgate.net In 3-month studies, exposure-related nasal lesions were observed in both male and female mice, including atrophy and hyperplasia of Bowman's glands, as well as atrophy and metaplasia of the olfactory epithelium, which were significantly increased in all exposed groups. nih.govresearchgate.net In F344/N rats from the same study, hyaline degeneration, characterized by the accumulation of eosinophilic globules in the cytoplasm of the respiratory epithelium, was significantly increased in females exposed to 150 ppm or greater. hpa.gov.twresearchgate.net Furthermore, incidences of basal cell hyperplasia in the nose were significantly increased in all exposed groups of male and female rats, and degeneration of the olfactory epithelium was increased at higher concentrations. hpa.gov.tw
| Species/Strain | Sex | Exposure Duration | Lesion Type |
| B6C3F1 Mice | Male & Female | 3 months | Atrophy and hyperplasia of Bowman's glands nih.govresearchgate.net |
| B6C3F1 Mice | Male & Female | 3 months | Atrophy and metaplasia of the olfactory epithelium nih.govresearchgate.net |
| F344/N Rats | Female | 3 months | Hyaline degeneration of the respiratory epithelium (≥150 ppm) hpa.gov.twresearchgate.net |
| F344/N Rats | Male & Female | 3 months | Basal cell hyperplasia hpa.gov.tw |
| F344/N Rats | Male & Female | 3 months | Degeneration of the olfactory epithelium hpa.gov.tw |
Forestomach Hyperplasia
Oral exposure is not the primary route of concern for this compound, but studies have indicated effects on the forestomach. In a 2-year inhalation study, epithelial hyperplasia of the forestomach was observed in male mice. hpa.gov.twresearchgate.net Some chemicals are known to cause atypical hyperplasia in the forestomach, which is characterized by disorganized growth and abnormal keratinization. nih.gov Hyperplasia in the forestomach is defined by an increase in the number of cells in the epithelial layers and can be focal or diffuse. nih.gov
| Species | Sex | Study Duration | Finding |
| Mouse | Male | 2 years | Epithelial hyperplasia of the forestomach hpa.gov.twresearchgate.net |
Comparison of this compound Toxicity with Styrene (B11656) Analogues
This compound (AMS) and its structural analogue, styrene, differ by a single methyl group, yet this small structural change leads to notable differences in their toxicological profiles. oup.com While both are aromatic hydrocarbons, research indicates that AMS is considerably less toxic to mice but more toxic to male rats when compared to styrene. oup.comhpa.gov.tw
In comparative inhalation studies using B6C3F1 mice and F344 rats, these differences were clearly demonstrated. B6C3F1 mice showed no signs of toxicity when exposed to AMS concentrations up to 500 ppm, which are levels that had previously caused toxicity in mice treated with styrene. nih.gov However, at higher concentrations of 600, 800, and 1,000 ppm, mortality was observed in female mice after the first exposure to AMS. nih.gov For rats, studies revealed that AMS exposure led to an accumulation of hyaline droplets in the renal tubules of male F344 rats at concentrations of 250 and 500 ppm, a finding that highlights a specific toxic effect in this species and sex. oup.comhpa.gov.tw Further studies confirmed that while the incidences of renal hyaline droplet accumulation were similar between exposed and control groups, the severity was greater in males exposed to 600 and 1000 ppm. hpa.gov.tw
Other styrene derivatives, such as fluorostyrene and vinyltoluene, are also used in industrial applications. Compared to styrene, α-methylstyrene exhibits lower reactivity, which affects its efficiency as a crosslinker in polymerization processes. mdpi.com Vinyltoluene is noted for its high boiling point and lower volatility, making it a desirable, albeit more expensive, alternative. mdpi.com
Table 1: Comparative Toxicity of this compound and Styrene in Rodents
| Compound | Species/Strain | Observed Effects and Comparative Notes | Reference |
|---|---|---|---|
| This compound (AMS) | B6C3F1 Mice | Considerably less toxic than styrene. No toxicity signs up to 500 ppm. Mortality in females at ≥600 ppm after one exposure. Increased relative liver weights and decreased relative spleen weights at all concentrations after 12 exposures. | oup.comhpa.gov.twnih.gov |
| Styrene | B6C3F1 Mice | Known to induce toxicity at concentrations where AMS does not (e.g., below 500 ppm). Known for hepatotoxicity. | oup.comnih.gov |
| This compound (AMS) | F344 Rats (Male) | More toxic than styrene. Increased accumulation of hyaline droplets in renal tubules at ≥250 ppm. Increased relative liver and kidney weights at ≥600 ppm. | oup.comhpa.gov.tw |
| Styrene | F344 Rats (Male) | Less toxic in males compared to AMS. | oup.comhpa.gov.tw |
Occupational Exposure and Health Hazards
Occupational exposure to this compound primarily occurs through inhalation and dermal contact in industrial settings where it is manufactured or used, such as in the production of plastics, resins, and plasticizers. oup.comnih.govhoneywell-pmt.com Due to its use in producing acrylonitrile-butadiene-styrene (ABS) resins, workers in these facilities are at potential risk of exposure. ca.govm-chemical.co.jp Workplace exposures are typically managed through engineering controls like process enclosures and local exhaust ventilation, supplemented by personal protective equipment. honeywell-pmt.com
Short-term exposure to AMS can cause irritation to the eyes, skin, and respiratory tract. nih.govinchem.orgitcilo.org Symptoms of inhalation may include coughing, sore throat, and dizziness. itcilo.org High vapor concentrations can lead to depression of the central nervous system (CNS), manifesting as headaches, drowsiness, and nausea. honeywell-pmt.com Eye contact can result in redness and watering of the eyes. inchem.orgitcilo.org
Long-term or repeated exposure presents additional hazards. Repeated skin contact can lead to dermatitis due to the defatting action of the solvent. honeywell-pmt.cominchem.org There is evidence that prolonged exposure may affect the central nervous system, kidneys, and liver. itcilo.org The American Conference of Governmental Industrial Hygienists (ACGIH) classifies AMS as an A3 carcinogen, meaning it is a confirmed animal carcinogen with unknown relevance to humans. inchem.org This is based on animal studies showing an increase in hepatocellular adenomas and carcinomas in mice and renal tubular tumors in male rats. ca.gov
Various regulatory and advisory bodies have established occupational exposure limits (OELs) to protect workers. These limits vary by jurisdiction and organization.
Table 2: Occupational Exposure Limits for this compound
| Organization | Limit Type | Value (ppm) | Value (mg/m³) | Reference |
|---|---|---|---|---|
| OSHA (Occupational Safety and Health Administration) | PEL (Permissible Exposure Limit) - TWA | 50 ppm | 240 mg/m³ | osha.gov |
| PEL - Ceiling | 100 ppm | 480 mg/m³ | osha.govfishersci.com | |
| NIOSH (National Institute for Occupational Safety and Health) | REL (Recommended Exposure Limit) - TWA (10-hour) | 50 ppm | 240 mg/m³ | fishersci.comehs.comcdc.gov |
| REL - STEL (15-minute) | 100 ppm | 485 mg/m³ | fishersci.comehs.comcdc.gov | |
| ACGIH (American Conference of Governmental Industrial Hygienists) | TLV (Threshold Limit Value) - TWA (8-hour) | 10 ppm | - | inchem.orgosha.govfishersci.comehs.com |
| TLV - STEL (1996) | 100 ppm | 483 mg/m³ | itcilo.org | |
| EU-OEL (European Union Occupational Exposure Limit) | TWA | 50 ppm | 246 mg/m³ | inchem.org |
| STEL | 100 ppm | 492 mg/m³ | inchem.org |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; C: Ceiling Limit.
Applications and Advanced Materials Science of Poly Alpha Methylstyrene and Copolymers
Poly(alpha-Methylstyrene) as a Polymer Additive and Modifier
PαMS functions as a versatile polymer additive and modifier across a spectrum of materials, enhancing their processing, mechanical, and surface attributes. wx-jiasheng.comparchem.comecopowerchem.com
Poly(this compound) resins serve as effective processing aids in various polymer blends, including Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS) and Polyvinyl Chloride (PVC). wx-jiasheng.comparchem.com In PVC compounds, PαMS can augment flow properties, facilitate easier processing, and reduce melt viscosity, fusion time, and fusion torque. chemnet.com It also enables increased filler additivity, such as calcium carbonate, and contributes to a smoother surface finish for the final product. chemnet.com For ABS resins, PαMS can improve processing characteristics, leading to shortened flux times and higher shear torques when analyzed in a Brabender plastograph. google.com
The benefits of PαMS as a processing aid are summarized in the table below:
Table 1: Benefits of PαMS as a Processing Aid in Polymer Blends
| Polymer Blend | Processing Benefit |
| PVC Compounds | Increased flow properties, easier processing chemnet.com |
| Decreased melt viscosity, fusion time, fusion torque chemnet.com | |
| Increased filler (CaCO₃) additivity chemnet.com | |
| Smoother surface of end product chemnet.com | |
| ABS Resins | Shortened flux times google.com |
| Higher shear torques google.com |
Poly(this compound) functions as an enhancer in thermoplastic elastomers (TPEs) and various rubbers, including molded rubbers, thermoplastic polyurethanes, and polychloroprene rubber. wx-jiasheng.comparchem.comparchem.com In TPEs, particularly Styrene-Butadiene-Styrene (SBS) compounds, PαMS can increase flow properties, facilitate processing, and reduce processing temperature. chemnet.com It also contributes to improved physical properties such as hardness, tensile strength, and tear strength, while minimizing machine abrasion. chemnet.com The elevated aromaticity of PαMS enhances its compatibility with natural and synthetic rubbers, thereby improving the anti-slip capability of rubber compounds. ecopowerchem.com Poly(this compound) is further recognized for its high glass transition temperature (around 173 °C), which can significantly elevate the upper service temperature of thermoplastic elastomers when incorporated as a hard segment. tennessee.edu
PαMS is extensively investigated as a polymer additive in organic electronics, specifically for augmenting the performance of organic thin film transistors (OTFTs). researchgate.netcbs.dk Its capacity to improve semiconductor crystallization, mitigate bulk crystal misorientation, induce phase segregation, and enhance morphological uniformity is critical for boosting the electrical performance of these devices. researchgate.netcbs.dk
The incorporation of PαMS into organic semiconductors, such as 6,13-bis(triisopropylsilylethynyl) pentacene (B32325) (TIPS pentacene), can substantially improve crystal orientation and morphology control. researchgate.netresearchgate.net While pristine TIPS pentacene films often display random crystal orientation and significant film gaps, the addition of PαMS promotes the growth of uniformly aligned semiconductor crystals, forming needles with enhanced orientation and coverage within the channel regions. researchgate.netresearchgate.net For instance, a TIPS pentacene/PαMS blend film achieved an ultra-low misorientation angle of 2.2° ± 1°, representing a 20-fold reduction compared to pristine TIPS pentacene. researchgate.net PαMS can also optimize the morphology of polycrystalline films, such as N,N′-1H,1H-perfluorobutyl dicyanoperylenecarboxydiimide (PDIF-CN₂), by improving semiconducting crystal connectivity, domain size, and surface roughness. aip.orgosti.gov This enhancement is attributed to PαMS's ability to modulate the packing density and alignment of semiconductor molecules, which minimizes defects and improves carrier mobility. researchgate.net
Table 2: Impact of PαMS on Semiconductor Crystal Morphology
| Semiconductor System | Morphological Improvement | Quantitative Finding |
| TIPS Pentacene/PαMS Blend | Promotes uniformly aligned needles, improved orientation researchgate.net | Ultra-low misorientation angle of 2.2° ± 1° (20-fold reduction vs. pristine) researchgate.net |
| PDIF-CN₂/PαMS Pre-coating | Optimized crystal connectivity, domain size, surface roughness aip.orgosti.gov | Average surface roughness reduced from 7.03 nm (bare SiO₂) to 4.69 nm (PαMS) aip.org |
The morphological improvements facilitated by PαMS directly translate into enhanced charge transport and electrical performance in OTFTs. researchgate.netcbs.dk For TIPS pentacene-based OTFTs, the inclusion of PαMS resulted in a hole mobility of up to 0.26 cm²/V·s, signifying a 6-fold enhancement in average mobility compared to pristine counterparts. researchgate.net Furthermore, PαMS considerably reduces charge carrier mobility variations, leading to a performance consistency factor of 3.35 (defined as the ratio of average mobility to standard deviation). researchgate.net In n-channel OTFTs utilizing PDIF-CN₂ with PαMS pre-deposition, an electron mobility of up to 0.55 cm²/V·s has been achieved, which is reported as the highest mobility from spin-coated PDIF-CN₂ thin films. aip.orgosti.gov This improvement is a synergistic outcome of rigid crystal alignment, extended long-range order, and nearly full coverage of the charge transport channel. researchgate.net PαMS can also function as a polymer electret material for charge trapping in nonvolatile memory transistors, thereby enhancing charge trapping efficiency, increasing device operation speed, and reducing leakage current. aip.org
Table 3: Electrical Performance Enhancement in OTFTs with PαMS
| Semiconductor System | Electrical Performance Metric | Pristine Semiconductor Value | PαMS-Modified Value | Improvement Factor / Notes |
| TIPS Pentacene OTFTs | Hole Mobility | N/A | Up to 0.26 cm²/V·s researchgate.net | 6-fold enhancement in average mobility researchgate.net |
| Performance Consistency | N/A | 3.35 (Avg. Mobility / Std. Dev.) researchgate.net | Great reduction of mobility variations researchgate.net | |
| PDIF-CN₂ OTFTs (n-channel) | Electron Mobility | 0.07 cm²/V·s (bare SiO₂) aip.org | Up to 0.55 cm²/V·s (PαMS pre-dep.) aip.org | Highest reported for spin-coated PDIF-CN₂ thin films aip.orgosti.gov |
Applications in Organic Thin Film Transistors (OTFTs)
Thermal Stability Enhancement of Films
The thermal stability of polymeric films is a critical property for their performance in diverse applications. Poly(this compound) films, when subjected to thermal degradation, exhibit a behavior that is independent of their film thickness, unlike certain other polymers such as polystyrene and polypropylene, which show increased stability in ultra-thin films. doi.org This characteristic suggests a different degradation mechanism for PAMS.
However, the incorporation of This compound (B127712) units into copolymers can significantly influence their thermal stability. For instance, poly(acrylate/α-methyl styrene) copolymers have demonstrated an increase in the activation energy for their first and second degradation reactions as the content of this compound units increases. researchgate.net This enhancement in activation energy is particularly observed when the degradation temperature exceeds 320°C. researchgate.net
Furthermore, poly(this compound) can be utilized as a component in vinylidene chloride compositions to improve the thermal stability of films. googleapis.com This application is crucial for packaging films, where enhanced thermal stability and reduced stickiness to metal surfaces are desired, alongside improved oxygen barrier properties and extrudability. googleapis.com
In the development of advanced materials like polyimide foams, poly(this compound) can be grafted onto a thermally stable polyimide main chain. uliege.be These graft copolymers are designed such that the thermally labile poly(this compound) block forms a dispersed phase. Upon heating, this block depolymerizes, and the resulting monomer diffuses out of the film, creating pores within the polyimide matrix. uliege.beuliege.be This process allows for the fabrication of foams with pore sizes ranging from less than 20 nm to over 1 µm, depending on the synthetic route. uliege.be It is important to note that while this method creates porosity, a high this compound content in the copolymer can lead to a depression of the glass transition temperature of the polyimide matrix. uliege.be
Heat-Resistant Polymers and Resins
Poly(this compound) is a key component in the development of heat-resistant polymers and resins due to its inherently high glass transition temperature (Tg). The homopolymer of this compound possesses a Tg of approximately 185°C. nipponsteel.compolymersource.ca This high Tg is attributed to the bulky alpha-methyl group, which introduces steric hindrance and restricts chain mobility, thereby requiring more energy (higher temperature) to transition from a glassy to a rubbery state compared to polystyrene. brainly.com
Despite its high Tg, poly(this compound) homopolymer has a relatively low ceiling temperature of 61°C, which makes it susceptible to thermal decomposition during molding processes. nipponsteel.com To overcome this limitation and leverage its heat-resistant properties, this compound is frequently copolymerized with other monomers.
Copolymerization with styrene, for example, can significantly enhance the heat resistance of polystyrene, increasing its service temperature limit by approximately 50°C. nipponsteel.com this compound is also widely used in acrylonitrile-butadiene-styrene (ABS) resins, imparting improved heat resistance to products such as automotive parts, electronic appliance housings, and protective coatings. knowde.com
This compound-acrylonitrile (AMSAN) copolymers, often marketed as "High Heat" grades, are notable for their excellent heat resistance, high stiffness, chemical resistance, and dimensional stability. ineos-styrolution.com These properties make AMSAN copolymers ideal for various demanding applications.
Table 1: Glass Transition Temperatures (Tg) of Poly(this compound) and Related Polymers
| Polymer Type | Glass Transition Temperature (Tg) | Reference |
| Poly(this compound) | 150-175°C | orientjchem.org |
| Poly(this compound) | 177°C | polymersource.ca |
| Poly(this compound) | 185°C | nipponsteel.com |
| Polystyrene | 300 K (approx. 27°C) | brainly.com |
| Poly(vinyl chloride)-g-poly(α-methylstyrene) | 100-130°C | nih.gov |
Specialty Plastics and Engineering Materials
This compound plays a crucial role in the formulation of specialty plastics and engineering materials, primarily by enhancing their thermal and mechanical properties. Its ability to improve impact and heat resistance makes it a valuable monomer in the production of various resins and copolymers.
Low molecular weight liquid polymers derived from this compound serve as effective plasticizers in a variety of products, including paints, waxes, adhesives, and other plastics. nih.govnih.gov These plasticizers contribute to the desired flexibility and processing characteristics of the final materials.
AMSAN (this compound-acrylonitrile) copolymers are recognized as high-performance engineering materials. Products like Luran® High Heat (AMSAN) are utilized in both extrusion and injection molding processes due to their high stiffness, excellent chemical resistance, superior dimensional stability, and good scratch resistance. ineos-styrolution.com These attributes lead to their application in diverse sectors, including:
Cosmetic jars ineos-styrolution.com
Industrial batteries ineos-styrolution.com
Shower trays ineos-styrolution.com
Mixers and blenders ineos-styrolution.com
Interior automotive applications knowde.comineos-styrolution.com
Protective coatings knowde.comnih.gov
Beyond these, poly(this compound)-based compounds are used as concrete curing agents. For instance, the 2200-WHITE series of concrete curing compounds, which are poly-alphamethylstyrene-based, are white-pigmented to reflect solar radiation, thereby keeping the concrete cooler during hydration. wrmeadows.com They also offer excellent moisture retention and improve the abrasion resistance of the concrete surface. wrmeadows.com
Use in Biomedical Applications (Block Copolymers)
The unique properties of this compound, particularly when incorporated into block copolymers, open avenues for its potential use in biomedical applications. Block copolymers are macromolecular materials that can self-assemble into nanostructures, making them attractive for various applications, including drug delivery carriers and smart materials. researchgate.net
Recent research has explored the synthesis of block copolymers from methyl methacrylate (B99206) (MMA) and alpha-methyl styrene (α-MS) via cationic copolymerization. researchgate.netkemdikbud.go.idbcrec.id This synthesis has been achieved using "Maghnite-Na," an ecological catalyst derived from montmorillonite (B579905) clay. researchgate.netbcrec.id The development of such block copolymers using environmentally friendly catalysts is a promising step towards their application in material chemistry and biological medicine. kemdikbud.go.id
Furthermore, graft copolymers incorporating poly(ε-caprolactone) side chains with hydroxylated poly(β-myrcene-co-α-methyl styrene) as the main chain are being investigated. mdpi.com These graft copolymers are of interest for their potential in high-performance thermoplastic elastomers, resins, and rubbers, with specific unique application scenarios in biomedical fields. researchgate.netmdpi.com The ability of the PAMS chain to undergo thermal degradation when heated at high temperatures could also be a relevant property for controlled release or degradation in certain biomedical contexts. mdpi.com
Potential as Radical Producing Agent
Poly(this compound) and its derivatives exhibit potential as radical-producing agents, particularly in the context of polymer degradation and as chain transfer agents in polymerization processes.
Poly(this compound) itself may find applications as a radical producing agent, especially in the thermal degradation of polystyrene. sigmaaldrich.comsigmaaldrich.com This property stems from its tendency to depolymerize, or "unzip," back to its monomer upon heating, which can generate radicals that influence the degradation of other polymers. uliege.be
This compound dimers (AMSDs), such as 2,4-diphenyl-4-methyl-1-pentene, are particularly notable for their use as addition-fragmentation chain transfer agents in free radical polymerization. google.comresearchgate.net During these polymerization reactions, AMSDs can add to propagating radicals and then fragment, generating new radical forms. google.com This characteristic allows for control over polymer molecular weight and architecture. google.com Advantages of AMSDs over some other chain transfer agents include being odorless, easy to handle, and not causing discoloration or influencing the stability of the resulting polymers. google.com
The dimerization of this compound can be effectively achieved through a free-radical mechanism mediated by catalytic chain transfer. researchgate.net Above the ceiling temperature of this compound (approximately 61°C), the dimer can become the predominant product, with only minor amounts of trimers and tetramers forming. researchgate.net This controlled oligomerization highlights its utility in generating specific radical species.
Theoretical and Computational Studies of Alpha Methylstyrene
Quantum Mechanical Calculations on Alpha-Methylstyrene (B127712) Reactions
Quantum mechanics (QM) forms the fundamental basis for calculating the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) are employed to model reactions, predict their feasibility, and understand the pathways they follow. These calculations are crucial for determining the energetics of reaction intermediates and transition states, which ultimately govern the reaction's speed and outcome.
The rate of a chemical reaction is determined by its activation energy, also known as the energy barrier. This is the minimum energy required for reactants to transform into products. Quantum mechanical calculations can map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. The highest point on this path is the transition state, and its energy relative to the reactants defines the energy barrier.
For this compound, QM calculations can be applied to various reactions, including its primary industrial use, polymerization, as well as hydrogenation and oxidation processes. uotechnology.edu.iqresearchgate.net For instance, in the catalytic hydrogenation of AMS to cumene (B47948), the reaction is known to be exothermic with a reaction enthalpy (ΔH) of -109 kJ/mol. uotechnology.edu.iqresearchgate.net Experimental studies have determined the activation energy for this process to be approximately 38.7 kJ·mol⁻¹. researchgate.net QM methods can model the interaction of AMS and hydrogen with the catalyst surface (e.g., Pd/Al₂O₃) to calculate the energy barriers for various proposed steps, such as the adsorption of reactants and the sequential addition of hydrogen atoms. uotechnology.edu.iq These calculations help elucidate the rate-determining step and optimize reaction conditions. reddit.com
Similarly, for polymerization, QM can determine the energy barriers for the initiation, propagation, and termination steps. The steric hindrance caused by the α-methyl group significantly influences these barriers, which explains why AMS has a low ceiling temperature (∼61–62 °C), above which polymerization is not favorable. acs.org
Table 1: Experimentally Determined Energetic Parameters for this compound Reactions
| Reaction | Parameter | Reported Value | Significance |
|---|---|---|---|
| Hydrogenation to Cumene | Activation Energy (Ea) | 38.7 ± 1.5 kJ·mol⁻¹ | Energy barrier that must be overcome for the reaction to proceed. |
| Hydrogenation to Cumene | Reaction Enthalpy (ΔH) | -109 kJ·mol⁻¹ | Indicates the reaction is mildly exothermic. |
| Polymerization | Heat of Polymerization (ΔHp°) | -8.8 to -10.1 kcal/mol (~ -37 to -42 kJ/mol) | Heat released during the conversion of monomer to polymer; influenced by steric strain. |
The distribution of products in a chemical reaction is often kinetically controlled, meaning it depends on the relative energy barriers of competing reaction pathways. The pathway with the lower energy barrier will be faster, leading to the major product. QM calculations are exceptionally useful for predicting these outcomes by comparing the calculated activation energies for all possible routes.
In the context of AMS polymerization, a key aspect of product distribution is the stereochemistry or tacticity of the resulting polymer chain. The addition of a monomer to the growing chain can result in different stereochemical arrangements (e.g., isotactic or syndiotactic placements). These different addition modes proceed through different transition states with distinct energy barriers. By calculating these barriers, it is possible to predict the polymer's microstructure. For example, studies on poly(α-methyl styrene) have shown that racemic (syndiotactic) addition is generally favored over meso (isotactic) addition. researchgate.net
Furthermore, in copolymerization, such as with styrene (B11656), QM calculations can predict reactivity ratios. rsc.org These ratios describe the preference of a growing polymer chain ending in one monomer to add another unit of the same monomer versus the comonomer. These predictions are directly correlated with the final sequence distribution (e.g., random, blocky, or alternating) of the monomers in the copolymer chain, a feature that has been confirmed experimentally through techniques like NMR spectroscopy. acs.orgrsc.org
Molecular Dynamics Simulations of this compound Polymerization
While quantum mechanics is ideal for studying the details of a single reaction step, Molecular Dynamics (MD) simulations are used to model the physical movements and interactions of a large number of atoms and molecules over time. researchgate.net This makes MD a powerful tool for investigating the macroscopic properties of polymers, including poly(this compound) (PAMS).
In a typical MD simulation, a system of molecules is constructed in a virtual box, and the forces between all atoms are calculated using a classical force field. Newton's equations of motion are then solved numerically to simulate the trajectory of each atom over time. researchgate.net This approach allows for the study of polymer chain dynamics, conformation, and bulk properties like glass transition temperature and viscosity.
For PAMS, MD simulations have been used to investigate its thermal degradation. researchgate.net Using reactive force fields like ReaxFF, simulations can model the breaking of chemical bonds at high temperatures. These simulations reveal the mechanism of degradation at an atomistic level, showing that the process involves random scissions of the C-C backbone followed by depolymerization that generates monomer and other products. researchgate.netresearchgate.netresearchgate.net Such simulations help explain experimental observations from techniques like thermogravimetric analysis (TGA). researchgate.net
Computational Modeling of this compound Environmental Fate
Computational models are essential for predicting the environmental fate of chemicals, including their transport, distribution, and degradation. mdpi.com These models use a chemical's physical properties and reactivity to estimate its persistence and potential for exposure in different environmental compartments like air, water, and soil.
For this compound, a key environmental pathway is its degradation in the atmosphere. Computational chemistry is used to estimate the rate constants for reactions with atmospheric oxidants. The rate constant for the vapor-phase reaction of AMS with hydroxyl radicals (•OH), a primary atmospheric cleansing agent, has been calculated to be 5.2 x 10⁻¹¹ cm³/molecule-sec at 25 °C. nih.gov Based on this, the atmospheric half-life of AMS is estimated to be about 7 hours, suggesting it is relatively non-persistent in the air. nih.gov Reaction with ozone is a slower degradation pathway. nih.gov
Another important fate process is biodegradation. While specific biodegradation models for AMS are not widely published, it has been identified as a breakdown product during the biodegradation of polystyrene by organisms like the larvae of Tenebrio molitor. mdpi.com Computational models can be used to predict the susceptibility of a chemical to microbial degradation by analyzing its structure for features that are recognized by bacterial enzymes. research-archive.orgresearchgate.net
Table 2: Calculated Atmospheric Fate Parameters for this compound
| Parameter | Value | Environmental Significance |
|---|---|---|
| Hydroxyl Radical Reaction Rate Constant | 5.2 x 10⁻¹¹ cm³/molecule-sec at 25 °C | Determines the primary degradation rate in the troposphere. |
| Estimated Atmospheric Half-life | ~7 hours | Indicates rapid degradation in the atmosphere and low persistence. |
| Ozone Reaction Rate Constant | 1.4 x 10⁻¹⁶ cm³/molecule-sec at 25 °C | Represents a secondary, much slower atmospheric degradation pathway. |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies used to predict the biological or toxicological effects of chemicals based on their molecular structure. nih.gov SAR provides qualitative relationships (e.g., the presence of a specific functional group may lead to toxicity), while QSAR develops mathematical models that correlate chemical properties with a specific endpoint. ecetoc.orgresearchgate.net
These models are built on the principle that the properties and activity of a chemical are a function of its structure. The selection of this compound for extensive toxicological evaluation by the U.S. National Toxicology Program (NTP) was based on factors including its high production volume, potential for human exposure, and its chemical structure. nih.govnih.gov This selection process itself is an application of SAR principles, where the structure of AMS (an alkylated benzene) suggests a potential for toxicological effects that warrant investigation. nih.gov
A QSAR model takes the form: Activity = f (molecular descriptors) + error
Molecular descriptors are numerical values that encode structural, physical, or electronic features of a molecule. For a molecule like this compound, relevant descriptors for a QSAR model would include those related to its size, shape, hydrophobicity, and electronic characteristics.
Table 3: Examples of Molecular Descriptors Relevant to QSAR Studies of this compound
| Descriptor Class | Specific Descriptor Example | Relevance |
|---|---|---|
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Models the tendency of the molecule to partition into fatty tissues and cell membranes. |
| Electronic | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| Topological | Molecular Connectivity Indices | Describes the size, shape, and degree of branching of the molecule. |
| Steric/Geometrical | Molecular Volume/Surface Area | Quantifies the size of the molecule, which can influence its ability to fit into biological receptors. |
By developing QSAR models, regulatory agencies and researchers can screen new or untested chemicals for potential hazards in a cost-effective manner, prioritizing substances for further experimental testing. ecetoc.org
Future Research Directions and Unaddressed Challenges
Development of Sustainable Synthesis Routes for Alpha-Methylstyrene (B127712)
The primary industrial production of this compound (AMS) occurs as a co-product of the cumene (B47948) process, which yields phenol (B47542) and acetone, or through the catalytic dehydrogenation of cumene or AMS dimers. marketreportsworld.comdomochemicals.comwikipedia.orgequilex.com However, traditional polymerization methods for AMS often necessitate the use of environmentally problematic solvents, such as chlorohydrocarbons, and require low temperatures, which can escalate production costs and complicate handling. google.com
A significant challenge in AMS production is the volatility of raw material prices, particularly cumene. marketreportsworld.com In response, there is a growing global emphasis on developing more eco-friendly and sustainable synthesis routes. In 2023, approximately 45% of AMS manufacturers invested in energy-efficient catalytic processes, aiming to reduce greenhouse gas emissions by up to 30%. marketreportsworld.com Furthermore, there is increasing funding for innovations in bio-based AMS production, which utilizes renewable feedstocks like lignin (B12514952) and biomass. Pilot plants in Europe and North America are actively working towards the commercial scalability of these bio-based methods within the next five years. marketreportsworld.com
Regulatory pressures from regions such as the U.S. and the EU are also driving this shift, with stricter emission standards and environmental policies compelling manufacturers to invest in cleaner production methods, despite the associated increase in production costs. globalgrowthinsights.comdatabridgemarketresearch.comdatabridgemarketresearch.com This push towards sustainability also involves addressing competition from alternative bio-based materials. globalgrowthinsights.com Ongoing research and development efforts are crucial for improving the efficiency and sustainability of AMS production processes. globenewswire.com
Precision Polymerization of this compound for Tailored Architectures
Achieving precise control over copolymer sequence distribution remains a significant challenge in the field of precision polymerization, particularly for chain-growth polymerization. acs.orgresearchgate.net For radical, cationic, and anionic polymerization, managing the high activity of propagation sites, often by adjusting monomer feed ratios, is critical for controlling polymer structure. acs.orgresearchgate.net
A unique characteristic of AMS polymerization is the competition with depolymerization, which occurs around its low ceiling temperature of approximately 61-62 °C. acs.orgdigitellinc.comnih.gov The steric hindrance introduced by the α-methyl group results in similar kinetics for both depolymerization and polymerization near this temperature. acs.org Consequently, the synthesis of strongly alternating copolymers of AMS and styrene (B11656) is challenging due to the similar chemical structures of the monomers, which complicates their characterization. acs.orgresearchgate.net
Recent research has explored nonconventional copolymerization approaches, such as single-unit addition (SUA) through iterative methods, to produce oligomers with narrow dispersity and an alternating tendency. acs.orgresearchgate.net Anionic polymerization has shown promise in controlling the molecular weight of poly(this compound) (PAMS) and achieving very narrow molecular weight distributions (Mw/Mn < 1.1). researchgate.net
A key challenge, especially for plastic recycling, is overcoming the thermodynamic barrier associated with cleaving the highly stable carbon-carbon backbone without resorting to high temperatures that can lead to degradative side reactions. digitellinc.com To address this, studies are investigating photoiniferter reversible addition-fragmentation chain transfer (RAFT) polymerization of AMS using a reversibly cleavable chain transfer agent (CTA) under ultraviolet light. The goal is to precisely tune the equilibrium, favoring polymer formation at high concentrations and low temperatures, and promoting monomer regeneration at elevated temperatures and dilute concentrations. digitellinc.com Ultimately, precision polymerization aims to create tailor-made polymer architectures for a diverse range of advanced applications. researchgate.net
Comprehensive Mechanistic Understanding of Complex this compound Reactions
A comprehensive understanding of the reaction mechanisms involving this compound is essential for optimizing existing processes and developing new applications. Studies on the acid-catalyzed hydration of α-methylstyrenes indicate that the rate-limiting step involves the addition of a proton to the double bond, following an A-SE2 mechanism. The extent of proton transfer in the transition state is significantly influenced by substituents on the α-carbon. cas.cz
In cationic polymerization, the mechanism of AMS polymerization initiated by Na+-Montmorillonite (Na+-MMT) has been investigated, proposing a cationic mechanism where the monomer is incorporated into the growing polymer chains. bcrec.id
The thermal decomposition of poly(this compound) (PAMS) is primarily initiated by the cleavage of carbon-carbon bonds along the polymer backbone at random positions, leading to depolymerization. rsc.org The activation energy for this process varies with the degree of conversion, suggesting that different reaction mechanisms may be active at various stages of decomposition. rsc.org Further research shows that PAMS free radicals, generated from multiple chain breaks, undergo various depolymerization reactions, predominantly yielding monomer and dimer species. The relative intensity of these products is dependent on the effective kinetic energy applied during the process. nih.gov Complex interrelationships exist among these pathways, with a preference for the formation of tertiary radicals, which in turn suppresses the appearance of primary radicals. nih.gov
Research into AMS-containing macroinitiators has revealed that the thermal decomposition of AMS units within copolymer chains can generate macromolecular radicals. researchgate.net These studies indicate that weak bonds within AMS sequences can be readily cleaved, producing free radicals that subsequently initiate the polymerization of other monomers. researchgate.netresearchgate.net Additionally, hydroboration reactions involving α-methylstyrene exhibit a strong directive effect, resulting in 100% addition at position 1. scielo.org.bo Mechanistic studies have also been conducted on copper(I)-catalyzed allylic amination of olefins, where AMS serves as a substrate, leading to proposed mechanistic schemes supported by both experimental and computational data. nih.gov Continued research is necessary to fully elucidate the intricate relationships between various reaction pathways and the influence of different parameters on these complex mechanisms.
Long-term Environmental Impact Assessments of this compound and its Derivatives
This compound is classified as moderately toxic to aquatic organisms, including fish, invertebrates, and algae. honeywell-pmt.com It is not considered readily biodegradable and possesses a moderate potential for bioaccumulation. honeywell-pmt.cominchem.org Improper disposal of AMS can lead to contamination of soil and water. ontosight.aiehs.com The Environmental Protection Agency (EPA) actively regulates the use and disposal of AMS to mitigate its environmental impact. ontosight.aiehs.com
While the predicted environmental concentration of AMS is currently deemed lower than the predicted no-effect concentration, suggesting a low immediate risk to the environment, the potential for long-term adverse effects in aquatic environments and bioaccumulation in fish remains a concern. honeywell-pmt.cominchem.org
Stringent environmental regulations, particularly in regions like the U.S. and the EU, pose a significant challenge to AMS manufacturers. These regulations necessitate increased investment in cleaner and more sustainable production methods, with approximately 30% of AMS production costs attributed to environmental compliance and sustainability practices. globalgrowthinsights.comdatabridgemarketresearch.comdatabridgemarketresearch.com Despite these challenges, there is a growing emphasis on sustainability, and AMS is considered a more environmentally friendly option compared to certain alternative materials. mrrse.com
Exploration of Novel Applications for Poly(this compound) in Advanced Technologies
Poly(this compound) (PAMS) and its derivatives are integral to various industrial applications and hold significant promise for advanced technologies. PAMS serves as a processing aid and fusion enhancer/modifier in products such as vinyl flooring, and facilitates extrusion and injection molding of PVC piping and profile extrusions like vinyl siding and windows. google.com
AMS is a vital monomer in the production of resins, including AMS-styrene copolymers, which are widely utilized in electrical insulation and automotive components. marketreportsworld.com In 2023, resins accounted for approximately 55% of AMS consumption, while synthetic rubbers utilized about 30%. marketreportsworld.com The demand for AMS in specialty coatings, adhesives, and high-performance polymers continues to grow. marketreportsworld.comglobalgrowthinsights.comdatabridgemarketresearch.commordorintelligence.com The increasing global shift towards advanced polymers in sectors like aerospace and electronics is expected to sustain this demand. marketreportsworld.com
Recent innovations in 2023 saw the introduction of new AMS derivatives offering improved thermal stability and polymerization resistance, demonstrating up to 15% higher heat resistance. These enhanced properties make them suitable for high-temperature applications, including engine components and circuit boards. marketreportsworld.com Furthermore, AMS-based copolymers are being specifically tailored for advanced resins used in lightweight construction materials. marketreportsworld.com
The electronics industry is a significant consumer of AMS-based materials, utilizing them for lightweight, heat-resistant components in consumer electronics and electric vehicles. marketreportsworld.comglobenewswire.com The synthetic rubber industry also accounts for a substantial portion of global AMS consumption, particularly for the manufacturing of tires and footwear. marketreportsworld.com
PAMS also finds application as degradable mandrels for glow plasma polymer shells in inertial confinement fusion experiments, where the molecular weight of PAMS significantly influences the quality of the mandrels. aip.org AMS is employed to enhance the heat resistance of ABS resins, which are commonly used in electronic appliances for components such as plastic power tool housings and wall outlet face guards. globenewswire.comresearchnester.com It is also a crucial component in impact-resistant ABS resins for automotive applications. globenewswire.com
Ongoing research and development efforts are continuously uncovering new applications and improving existing production processes for AMS. globenewswire.com Notably, PAMS may also function as a radical-producing agent in the thermal degradation of polystyrene. chemicalbook.com The low ceiling temperature of AMS (61-62 °C) is being explored as a mechanism for controllable depolymerization, offering a potential route for plastic recycling by facilitating monomer regeneration at elevated temperatures and dilute concentrations. digitellinc.com This approach could significantly contribute to addressing the global challenge of plastic waste. digitellinc.com Additionally, poly(α-methylstyrene) (with a glass transition temperature (Tg) of approximately 173 °C) or poly(α-methyl-p-methylstyrene) (Tg ~ 183 °C) could serve as alternative glassy blocks to replace polystyrene in the development of high-temperature thermoplastic elastomers. umass.edu
Q & A
Q. What are the standard methods for synthesizing high-purity alpha-Methylstyrene, and how can purity be validated?
Synthesis of AMS typically involves catalytic dehydrogenation of cumene or isomerization of β-methylstyrene. To validate purity, use gas chromatography (GC) paired with mass spectrometry (GC-MS) to detect trace impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, while elemental analysis ensures stoichiometric consistency. For industrial-grade synthesis, residual catalysts (e.g., palladium) must be quantified via inductively coupled plasma mass spectrometry (ICP-MS) .
Q. What are the key physicochemical properties of AMS, and which databases provide reliable thermodynamic data?
Critical properties include boiling point (165–170°C), density (0.91 g/cm³), and refractive index (1.538). Thermodynamic data (e.g., enthalpy of formation, vapor pressure) are best sourced from the NIST Chemistry WebBook , which provides peer-reviewed values. Differential scanning calorimetry (DSC) can experimentally determine melting points and phase transitions, while computational tools like COSMO-RS predict solubility parameters .
Q. Which analytical techniques are recommended for detecting AMS in environmental or polymer matrices?
For environmental samples (e.g., air, water), use headspace GC-MS to quantify volatile AMS. In polymer degradation studies, thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) identifies AMS release during thermal decomposition. High-performance liquid chromatography (HPLC) with UV detection is suitable for liquid-phase quantification, but ensure method blanks are analyzed to rule out contamination, as highlighted in VOC emission studies .
Advanced Research Questions
Q. How can catalytic hydrogenation of AMS be optimized for selective product formation?
Kinetic studies on Pd/Al₂O₃ catalysts show that hydrogen pressure (1–10 bar) and temperature (50–100°C) critically influence selectivity. Use in situ infrared (IR) spectroscopy to monitor intermediate species. For reproducibility, pre-treat catalysts under H₂ flow to reduce surface oxides. Competitive adsorption effects from solvents (e.g., ethanol vs. cyclohexane) must be quantified via Langmuir-Hinshelwood models .
Q. What experimental designs are effective for resolving contradictions in AMS thermal degradation data?
Contradictions in degradation temperatures (e.g., 250–300°C) arise from varying heating rates and sample masses in TGA. Standardize protocols using a heating rate of 10°C/min under inert atmospheres (N₂ or Ar). Replicate experiments with poly-AMS samples of defined molecular weights to isolate degradation mechanisms (chain scission vs. depolymerization). Cross-validate with evolved gas analysis (EGA) to detect decomposition products .
Q. How can contamination artifacts be minimized when analyzing trace AMS in environmental samples?
Contamination from laboratory solvents or equipment is common. Implement strict quality control measures:
- Analyze method blanks alongside samples to identify background AMS levels.
- Use solvent-free extraction techniques (e.g., solid-phase microextraction).
- Validate detection limits via spike-and-recovery experiments at ppb concentrations. Studies on graphite-modified polystyrene highlight the importance of blank correction in VOC analysis .
Q. What strategies improve control over AMS polymerization kinetics and molecular weight distribution?
Anionic polymerization of AMS requires precise temperature control (-30°C to 0°C) and ultrapure initiators (e.g., sec-butyllithium). Use gel permeation chromatography (GPC) to monitor molecular weight distributions. For controlled radical polymerization, employ nitroxide-mediated (NMP) or atom transfer radical polymerization (ATRP) techniques, optimizing monomer-to-initiator ratios. Kinetic modeling (e.g., Mayo-Lewis equation) predicts copolymer composition in styrene-AMS systems .
Methodological Best Practices
Q. How should researchers address discrepancies in reported catalytic activity data for AMS reactions?
Discrepancies often stem from catalyst characterization gaps. Require:
- Brunauer-Emmett-Teller (BET) surface area analysis.
- Transmission electron microscopy (TEM) for particle size distribution.
- X-ray photoelectron spectroscopy (XPS) to verify active metal oxidation states. Report turnover frequencies (TOF) normalized to active site density, not bulk catalyst mass .
Q. What protocols ensure reproducibility in AMS copolymer characterization?
- For NMR, use deuterated chloroform (CDCl₃) and quantitative ¹³C techniques with inverse-gated decoupling.
- Validate thermal properties via modulated DSC to separate reversible (heat capacity) and non-reversible (degradation) events.
- Archive raw data (e.g., chromatograms, spectra) in repositories like Zenodo for peer validation .
Data Interpretation and Reporting
Q. How can computational modeling complement experimental AMS research?
Density functional theory (DFT) predicts reaction pathways (e.g., hydrogenation energetics) and transition states. Molecular dynamics (MD) simulations model AMS diffusion in polymer matrices. Validate predictions with experimental kinetic data and sensitivity analysis to identify dominant variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
